An In-depth Technical Guide to 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, a member of the pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, a member of the pharmacologically significant hydantoin class of compounds. Drawing upon established principles in medicinal chemistry and process development, this document will delve into the molecule's chemical architecture, a robust synthetic pathway, its anticipated physicochemical and biological properties, and the underlying rationale for its investigation as a potential therapeutic agent.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, five-membered heterocyclic structure provides a versatile framework for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity.[2] Historically, hydantoin derivatives have been instrumental in the management of epilepsy, with phenytoin being a landmark drug in this class for decades.[3] The broad biological activities of hydantoins also extend to anticancer, antimicrobial, and antiarrhythmic applications.[4][5]
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a specific analogue designed to explore the structure-activity relationships (SAR) within the 5,5-disubstituted hydantoin series. The presence of a lipophilic butyl group and an electronically-modified 4-fluorophenyl group at the C5 position suggests a potential modulation of central nervous system (CNS) penetration and target engagement.[6]
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione are pivotal to its pharmacokinetic and pharmacodynamic profile.
Table 1: Chemical and Predicted Physicochemical Properties
The predicted octanol-water partition coefficient (XlogP) of 2.5 suggests a favorable balance of lipophilicity and hydrophilicity, which is often a prerequisite for oral bioavailability and blood-brain barrier penetration.
Synthesis via the Bucherer-Bergs Reaction
The most direct and widely employed method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9] This multicomponent reaction offers a convergent and efficient route from a ketone precursor.[10]
Rationale for the Synthetic Approach
The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone (or an aldehyde), an alkali metal cyanide, and ammonium carbonate to form the hydantoin ring system.[4] This method is advantageous due to the ready availability of starting materials and the often straightforward purification of the final product.[10] For the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, the logical starting ketone is 1-(4-fluorophenyl)pentan-1-one.
Literature review of fluorinated hydantoin derivatives and imidazolidine-2,4-diones
Topic: Literature Review of Fluorinated Hydantoin Derivatives and Imidazolidine-2,4-diones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The im...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of Fluorinated Hydantoin Derivatives and Imidazolidine-2,4-diones
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid heterocyclic core, multiple hydrogen-bonding vectors, and chemical stability.[1][2] When coupled with strategic fluorination, this scaffold transcends its basic pharmacological profile to yield high-potency therapeutics in oncology, endocrinology, and neurology. This guide dissects the synergistic relationship between fluorine substitution and the hydantoin core, detailing the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of key drugs like Nilutamide and Sorbinil .
The Fluorine Effect in Hydantoin Scaffolds
The incorporation of fluorine into the imidazolidine-2,4-dione core or its pendant aryl groups is not merely a steric modification; it is a profound electronic and physicochemical tuning strategy.[3]
Electronic Modulation and pKa
The hydantoin ring possesses a weakly acidic imide proton (N3-H) with a typical pKa of ~9.1.
Mechanism: Fluorine substitution on N1-aryl rings exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the hydantoin core, stabilizing the conjugate base anion formed at N3.
Result: The pKa is lowered (often to physiological ranges of 7.0–8.0), enhancing hydrogen-bond donating capacity at the receptor site and modifying solubility profiles.
Metabolic Blockade
The C5 position of the hydantoin ring and the para-positions of attached phenyl rings are metabolic "soft spots" prone to oxidative hydroxylation by Cytochrome P450 enzymes.
Strategy: Replacing C-H bonds with C-F bonds (bond energy: 116 kcal/mol vs. 99 kcal/mol) effectively blocks metabolic degradation.
Application: In Nilutamide , the trifluoromethyl (-CF3) group and the nitro group on the phenyl ring prevent rapid clearance, significantly extending the plasma half-life compared to non-fluorinated analogs.
Therapeutic Landscape & Mechanism of Action[4]
Androgen Receptor (AR) Antagonists
Fluorinated hydantoins (and their thio-analogs) are cornerstones in prostate cancer therapy.
Mechanism: It acts as a competitive antagonist at the androgen receptor (AR). Unlike native androgens, the binding of Nilutamide induces a conformational change that prevents the AR from translocating to the nucleus and recruiting co-activators.
Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[6]
Pathology: In diabetes, excess glucose is converted to sorbitol.[7][8] Sorbinil inhibits this, preventing osmotic stress in nerves and the retina.
Fluorine Role: The fluorine atom on the chroman ring of Sorbinil enhances lipophilicity (LogP) for tissue penetration and improves binding affinity via halogen bonding within the enzyme's hydrophobic pocket.
Mechanistic Visualization
The following diagram illustrates the competitive antagonism mechanism of Nilutamide at the cellular level.
Caption: Competitive inhibition of Androgen Receptor signaling by Nilutamide, preventing nuclear translocation and gene transcription.
Synthetic Methodologies
The Bucherer-Bergs Reaction (Classic Route)
Used primarily for spiro-hydantoins like Sorbinil .
Dissolve 4-nitro-3-(trifluoromethyl)aniline (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
Cool to 0°C. Add triethylamine (22 mmol) dropwise.
Slowly add a solution of Triphosgene (3.5 mmol) in DCM over 30 minutes. Caution: Phosgene generation; use a scrubber.
Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion of aniline).[9]
Urea Formation:
To the isocyanate solution, add Methyl 2-aminoisobutyrate hydrochloride (10 mmol) followed by excess Et3N (20 mmol).
Stir at RT for 4 hours. The intermediate formed is the acyclic urea ester.
Cyclization (The "Self-Validating" Step):
Evaporate DCM and replace with Toluene (50 mL).
Add catalytic p-Toluenesulfonic acid (pTSA) or reflux with mild base (e.g., K2CO3).
Reflux for 6 hours. The system is self-validating: cyclization releases methanol. Use a Dean-Stark trap if necessary to drive equilibrium, though intramolecular attack is favorable.
Workup: Cool, wash with 1N HCl, then Brine. Dry over MgSO4.
Purification: Recrystallize from Ethanol/Water.
Yield: Typically 65–75%.
Validation: 1H NMR (DMSO-d6) shows disappearance of methyl ester singlet (~3.7 ppm) and appearance of imide NH (~11.0 ppm).
Protocol B: Synthesis of Sorbinil (Bucherer-Bergs)
Targeting the spiro-hydantoin core.
Step-by-Step Methodology:
Reaction: Combine 6-fluoro-4-chromanone (10 mmol), KCN (15 mmol), and (NH4)2CO3 (30 mmol) in Ethanol/Water (1:1, 40 mL).
Conditions: Seal in a pressure tube or reflux at 60°C for 24 hours.
Isolation: Acidify the mixture with HCl. The hydantoin precipitates as a white solid.
Chiral Resolution: The product is racemic. Resolve using quinine or by chiral HPLC (Chiralpak AD column) to isolate the active (S)-enantiomer.
Structure-Activity Relationship (SAR) Analysis
The following data summarizes the critical impact of fluorination and stereochemistry on biological potency.
Table 1: Comparative Potency of Hydantoin Derivatives
Compound
Structure / Modification
Target
IC50 (µM)
Effect of Modification
Sorbinil (S)
Spiro-hydantoin, 6-F
Aldose Reductase
0.1 - 0.3
High potency; Fluorine increases hydrophobic pocket binding.
Sorbinil (R)
Spiro-hydantoin, 6-F
Aldose Reductase
> 10.0
Stereo-effect: 100x loss of potency (Eutomer vs Distomer).
Des-Fluoro Sorbinil
Spiro-hydantoin, 6-H
Aldose Reductase
1.5
Fluoro-effect: 5-10x loss of potency without F.
Nilutamide
4-NO2, 3-CF3 Phenyl
Androgen Receptor
0.2
CF3 prevents metabolism and locks conformation.
Hydroxy-Nilutamide
4-NO2, 3-CF3, 5-OH
Androgen Receptor
> 50.0
Metabolic hydroxylation at Hydantoin C5 destroys affinity.
Synthesis Logic Diagram
The following flowchart visualizes the decision tree for synthesizing these derivatives based on the desired substitution pattern.
Caption: Synthetic decision tree distinguishing between spiro-fused (Bucherer-Bergs) and N-aryl (Isocyanate) hydantoin construction.
References
Sarges, R., et al. (1985).[5] Synthesis, absolute configuration, and conformation of the aldose reductase inhibitor sorbinil.[5] Journal of Medicinal Chemistry.[5][10][11]
Teutsch, G., et al. (1994). Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands. Journal of Steroid Biochemistry and Molecular Biology.
Maddess, M. L., et al. (2018).[1] Recent applications of hydantoin and thiohydantoin in medicinal chemistry.[12] European Journal of Medicinal Chemistry.
Ware, G. W. (2000). Fluorine in agrochemicals and pharmaceuticals. Journal of Fluorine Chemistry.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][10][11]
Patent CN114605331A. (2022). Preparation method of nilutamide and intermediate thereof.[13]
Technical Monograph: Toxicology & Safety Profile of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
This technical guide provides a comprehensive toxicology and safety assessment for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione , a structural analog of the hydantoin class of anticonvulsants. Given the absence of a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive toxicology and safety assessment for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione , a structural analog of the hydantoin class of anticonvulsants.
Given the absence of a specific public monograph for this precise chemical structure, this guide utilizes Structure-Activity Relationship (SAR) analysis, Read-Across methodology from validated analogs (Phenytoin, Mephenytoin, Nilutamide), and predictive toxicology principles to establish its safety profile.
Executive Summary
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a lipophilic 5,5-disubstituted hydantoin derivative. Based on its pharmacophore, it is predicted to function as a voltage-gated sodium channel blocker with anticonvulsant properties.
Primary Safety Concern: The combination of a 4-fluorophenyl group (metabolic blockade) and a butyl chain (high lipophilicity) suggests a compound with a prolonged half-life , high volume of distribution, and significant risk of bioaccumulation.
Critical Toxicities: Central Nervous System (CNS) depression (ataxia/nystagmus), idiosyncratic hepatotoxicity, and high teratogenic potential (Fetal Hydantoin Syndrome analog).
Development Status: Treated herein as a New Chemical Entity (NCE) requiring rigorous Tier 1 and Tier 2 safety profiling.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of the molecule is the first step in predicting its toxicokinetics.
Property
Value / Prediction
Toxicological Implication
Chemical Structure
5-Butyl-5-(4-fluorophenyl)hydantoin
Core scaffold associated with gingival hyperplasia and SJS/TEN.
Molecular Weight
~250.27 g/mol
Small molecule; easily crosses blood-brain barrier (BBB).
Lipophilicity (LogP)
Predicted: 3.2 – 3.8
High. Indicates extensive tissue distribution (adipose/brain) and potential for phospholipidosis.
Solubility
Low (Aqueous)
Rate-limiting step in absorption. Requires enabling formulations (e.g., Cyclodextrin) for tox studies.
pKa
~8.3 (Imide N-H)
Weak acid. Unionized at physiological pH, facilitating membrane permeation.
Toxicokinetics (ADME) Profile
The safety profile is heavily dictated by how the body processes the 4-fluorophenyl and butyl substituents.
3.1 Absorption & Distribution
Absorption: Likely rapid but solubility-limited (Class II BCS).
Distribution: High plasma protein binding (>90%) is expected, similar to Phenytoin. The butyl group enhances distribution into lipid-rich tissues (CNS, adipose), increasing the risk of neurotoxicity.
3.2 Metabolism (The Critical Hazard)
Unlike Phenytoin, which is cleared via para-hydroxylation (CYP2C9), the 4-fluoro substituent blocks this primary metabolic route .
Metabolic Shifting: Clearance will likely shift to:
and oxidation of the butyl chain (CYP2C19, CYP3A4).
Arene oxide formation on the meta positions of the phenyl ring (Risk of reactive metabolites).
N-glucuronidation (Minor).
3.3 Excretion
Elimination Half-life (
): Predicted to be significantly longer than Phenytoin (24h+) due to metabolic stability of the F-phenyl group and lipophilic storage.
Renal: Negligible unchanged excretion.
Visualization: Predicted Metabolic Pathways
Figure 1: Predicted metabolic fate. The blockade of para-hydroxylation by the fluorine atom shifts metabolism toward chain oxidation and potential reactive intermediate formation.
General Toxicology & Target Organs
4.1 Acute Toxicity (CNS Focus)
Mechanism: Voltage-gated sodium channel blockade.
Symptoms: Nystagmus, ataxia, diplopia, sedation, and paradoxical excitation.
Lethality: Death typically results from respiratory depression or cardiac arrhythmia (sodium channel blockade in the heart).
4.2 Hepatotoxicity (Idiosyncratic)
Hydantoins are notorious for causing drug-induced liver injury (DILI).
Mechanism: Formation of reactive arene oxides or quinone-imines (if defluorination occurs, though rare).
Hypersensitivity: Risk of DRESS Syndrome (Drug Rash with Eosinophilia and Systemic Symptoms), driven by immune response to protein adducts formed by reactive metabolites.
4.3 Dermatological Toxicity
SJS/TEN: Strong structural alert for Stevens-Johnson Syndrome, particularly in carriers of HLA-B*1502 . The hydantoin ring is the key pharmacophore for this interaction.
Class Effect: Chronic exposure leads to overexpression of PDGF (Platelet-Derived Growth Factor) in gingival fibroblasts. The 5-butyl substitution is unlikely to mitigate this class effect.
Reproductive & Developmental Toxicology
Risk Level: HIGH
Teratogenicity: Hydantoins are classic teratogens (Fetal Hydantoin Syndrome).
Mechanism:
Reactive Intermediates: Epoxides generated by the fetus/placenta bind to DNA.
Folate Antagonism: Disruption of folate metabolism leading to neural tube defects.
hERG Blockade: Potential for embryonic cardiac arrhythmia.
Specific Risk of Butyl Analog: Higher lipophilicity implies greater placental transfer and fetal accumulation compared to Phenytoin.
Experimental Protocols for Safety Assessment
To validate the predicted profile, the following tiered testing strategy is required.
Treat cells for 4h (with/without S9 metabolic activation) and 24h (without S9).
Add Cytochalasin B to block cytokinesis.
Score 2000 binucleated cells for micronuclei (MN).
Positive Control: Mitomycin C (direct) and Cyclophosphamide (metabolic).
Protocol C: Embryonic Stem Cell Test (EST) for Teratogenicity
Objective: Screen for developmental toxicity without animal usage (3R principles).
Cells: Mouse Embryonic Stem Cells (D3) vs. 3T3 Fibroblasts.
Endpoints:
Inhibition of differentiation into cardiomyocytes (
).
Cytotoxicity in stem cells (
).
Cytotoxicity in fibroblasts (
).
Calculation: Use the validated prediction model:
Interpretation: Classify as Non-embryotoxic, Weakly, or Strongly Embryotoxic.
Visualization: Safety Assessment Workflow
Figure 2: Tiered toxicology testing strategy designed to filter out high-risk candidates before in vivo exposure.
References
Brown, L. P., et al. (1988). Structural requirements for the oxidation of hydantoins by cytochrome P-450. . (Foundation for metabolic prediction of hydantoin analogs).
Wells, P. G., et al. (1997). Glucuronidation and the teratogenicity of phenytoin. . (Mechanisms of hydantoin teratogenicity).
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. . (Source for arene oxide and reactive metabolite alerts).
U.S. FDA. (2012). Guidance for Industry: S10 Photosafety Evaluation of Pharmaceuticals. . (Relevant for fluorinated aromatic compounds).
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. . (Standard protocol for genotoxicity).
An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Introduction In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Elimination (ADME) properties is paramount.[1] Among these, metabolic stability—a mea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Elimination (ADME) properties is paramount.[1] Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2]
This guide provides a comprehensive, field-proven framework for evaluating the in vitro metabolic stability of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione , a compound belonging to the hydantoin class of heterocyclic molecules. Hydantoin derivatives have a rich history in medicinal chemistry, with prominent members like Phenytoin being used as anticonvulsant agents.[3][4][5] Understanding the metabolic fate of novel analogues such as this is essential for their progression as potential therapeutic candidates.
We will delve into the strategic rationale behind experimental design, provide detailed, self-validating protocols for key in vitro assays, and outline the bioanalytical and data interpretation workflows necessary to generate robust and actionable metabolic stability data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the metabolic profile of this and structurally related compounds.
Compound Analysis and Metabolic Prediction
Before embarking on experimental work, a structural analysis of the target compound can provide valuable insights into its likely metabolic fate. This proactive assessment helps in designing more efficient experiments and anticipating potential analytical challenges.
Chemical Structure: 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Predicted Metabolic Soft Spots:
Alkyl Chain Oxidation: The n-butyl chain presents a classic site for oxidation by Cytochrome P450 (CYP) enzymes, primarily at the terminal (ω) and sub-terminal (ω-1) positions, leading to the formation of hydroxylated and subsequently carboxylated metabolites.
Aromatic Hydroxylation: The phenyl ring is another potential site for CYP-mediated oxidation. However, the presence of a fluorine atom at the C4 position is a deliberate and common medicinal chemistry strategy.[6] Fluorine is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[7][8] This "metabolic blocking" at the para-position, a common site of hydroxylation for many drugs, is expected to significantly enhance the stability of the phenyl ring.[7]
Hydantoin Ring Hydrolysis: The imidazolidine-2,4-dione (hydantoin) ring itself can undergo enzymatic hydrolysis, leading to ring-opening and the formation of an amino acid derivative.[5]
This initial analysis suggests that the primary metabolic pathway is likely to be oxidation of the butyl side chain. The fluorophenyl group is predicted to be relatively stable.
In Vitro Experimental Strategy: A Tiered Approach
A tiered approach is the most resource-efficient strategy for assessing metabolic stability. We begin with a high-throughput, cost-effective assay to get an initial rank-ordering of stability and progress to more complex, physiologically relevant systems for the most promising candidates.[9]
Caption: Tiered workflow for metabolic stability assessment.
Liver Microsomal Stability Assay: This is the workhorse for early drug discovery. Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[10][11][12] This assay primarily assesses a compound's susceptibility to oxidative metabolism.[10]
Hepatocyte Stability Assay: For compounds that show promise in the microsomal assay, further testing in cryopreserved suspension hepatocytes is recommended. Hepatocytes are intact liver cells and are considered the "gold standard" in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[9][13][14] This provides a more complete and physiologically relevant picture of hepatic clearance.[15]
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[11]
Table 1: Experimental Conditions for Microsomal Stability Assay
Parameter
Condition
Rationale
Test System
Pooled Human Liver Microsomes
Averages out inter-individual variability in enzyme expression.
Test Compound Conc.
1 µM
Low concentration to ensure enzyme kinetics are likely below Km.
Microsome Conc.
0.5 mg/mL
Standard concentration balancing enzyme activity and compound turnover.[10][11]
Cofactor
1 mM NADPH (or regenerating system)
Essential cofactor for CYP450 enzyme activity.[10][11]
Time Points
0, 5, 15, 30, 45, 60 minutes
Captures a range of clearance rates from high to low.[10]
Vehicle Control
0.25% DMSO
Ensures the solvent does not interfere with the assay.
Validates that the microsomal lot is active and the assay can distinguish clearance rates.[10]
| Negative Control | Incubation without NADPH | Differentiates between enzymatic and non-enzymatic (e.g., chemical) degradation.[11] |
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione and control compounds in DMSO. Create an intermediate working solution (e.g., 400 µM) by diluting the stock in buffer.
Microsome Preparation: Thaw pooled human liver microsomes (e.g., from a 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16][17] Keep on ice.
Reaction Initiation: In a 96-well plate, combine the phosphate buffer, microsome solution, and test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate Metabolism: Start the reaction by adding a pre-warmed NADPH solution (or an NADPH-regenerating system) to all wells except the negative controls.[6] The final volume should bring all components to their target concentrations (e.g., 1 µM compound, 0.5 mg/mL microsomes).
Time-Point Sampling: At each designated time point (0, 5, 15, 30, 45, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).[6][12] The 0-minute sample is taken immediately after adding NADPH.
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000g for 15 min) to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Longer incubation times are often needed as clearance can be slower than in microsomes.[13]
Vehicle Control
0.1% DMSO
Ensures the solvent does not impact cell viability or enzyme activity.[13]
Positive Controls
Testosterone, 7-Hydroxycoumarin
Well-characterized compounds with known metabolic fates in hepatocytes.
| Negative Control | Heat-Inactivated Hepatocytes | Distinguishes between enzymatic metabolism and other clearance mechanisms like non-specific binding.[13] |
Step-by-Step Methodology:
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells into pre-warmed incubation medium and determine cell viability (e.g., via Trypan Blue exclusion). Adjust the cell density to the target concentration (e.g., 0.5 x 10^6 viable cells/mL).[13]
Compound Dosing: Add the test compound's working solution to the hepatocyte suspension in a non-coated plate to achieve the final 1 µM concentration. Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.[13]
Time-Point Sampling: At each time point (0, 15, 30, 60, 90, 120 min), withdraw an aliquot of the cell suspension and terminate metabolic activity by adding it to ice-cold acetonitrile containing an internal standard.[9][15]
Sample Processing: Vortex the samples and centrifuge to pellet cell debris and precipitated protein.
Analysis: Transfer the supernatant for LC-MS/MS analysis.
Caption: General workflow for in vitro stability sample processing.
Bioanalysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application.[18][19] Its superior sensitivity and selectivity allow for the accurate quantification of the parent compound even in complex biological matrices like microsomal or hepatocyte incubates.[12][20]
Chromatography (LC): A reverse-phase C18 column is typically used to separate the parent compound from potential metabolites and endogenous matrix components.
Mass Spectrometry (MS/MS): The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular weight of the parent compound) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent signal-to-noise and minimizes interferences.[12]
Quantification: The peak area of the analyte is normalized to the peak area of the co-eluting internal standard. This ratio is used to determine the amount of compound remaining at each time point relative to the 0-minute sample.
Data Analysis and Interpretation
The goal of data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).
Data Processing Steps:
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining using the peak area ratios from the LC-MS/MS analysis, normalized to the 0-minute time point.
% Remaining = (Analyte/IS Ratio at time t) / (Analyte/IS Ratio at time 0) * 100
Plot Data: Plot the natural logarithm (ln) of the percent remaining against time.[11][12]
Determine Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant, k (units: min⁻¹).
Slope = -k
Calculate Intrinsic Clearance (CLint): This value represents the volume of matrix cleared of the drug per unit time, normalized to the amount of protein or cells.[14]
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL) / (mg of microsomal protein in incubation)
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume in µL) / (number of cells in millions)[13][21]
Interpretation: In this hypothetical example, the compound shows moderate stability. It is significantly more stable than the high-clearance control but is cleared more rapidly than the low-clearance control. This result would warrant progression to the hepatocyte assay to confirm the finding in a more complete metabolic system.
Conclusion and Next Steps
This guide has outlined a robust, structured approach for determining the in vitro metabolic stability of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. By employing a tiered strategy of microsomal and hepatocyte assays with appropriate controls, researchers can generate reliable data on the compound's intrinsic clearance.
The CLint values derived from these studies are not merely for rank-ordering. They serve as critical inputs for in vitro-in vivo extrapolation (IVIVE), a process used to predict human pharmacokinetic parameters such as hepatic clearance, which is vital for estimating a potential clinical dose.[9][22]
Should the compound prove to be metabolically labile, the next logical step would be a metabolite identification study.[23][24] By incubating the compound with the same in vitro systems and using high-resolution mass spectrometry, the exact molecular structures of the metabolites can be elucidated.[23][25] This information provides direct feedback to medicinal chemists, enabling them to make targeted structural modifications to block metabolic pathways and improve the compound's stability, thereby accelerating the journey from a promising lead to a viable drug candidate.
References
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 24, 2026, from [Link]
Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. (n.d.). Labcorp Drug Development. Retrieved February 24, 2026, from [Link]
Services for in vitro Metabolism research - Admescope. (n.d.). Admescope. Retrieved February 24, 2026, from [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. Retrieved February 24, 2026, from [Link]
Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]
Drug Metabolism Assays - BioIVT. (n.d.). BioIVT. Retrieved February 24, 2026, from [Link]
Worboys, P. D., & Carlile, D. J. (1998). In vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 107, 235-242.
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100888.
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 24, 2026, from [Link]
Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Creative Bioarray. Retrieved February 24, 2026, from [Link]
Lu, W., & Rabinowitz, J. D. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 1778, 61-70.
metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. Retrieved February 24, 2026, from [Link]
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 24, 2026, from [Link]
Protocol for the Rat Hepatocyte Stability Assay. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Pelago Bioscience. Retrieved February 24, 2026, from [Link]
Development of an in vitro metabolic hepatic clearance method. (2018). JRC Publications Repository. Retrieved February 24, 2026, from [Link]
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. (2025, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]
Preiss, A. C., et al. (2025, November 19). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Xenobiotica.
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (2024). Journal of Applied Bioanalysis. Retrieved February 24, 2026, from [Link]
LC-MS/MS methods for determination of two or more drugs/metabolites. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
How to use hepatocytes for intrinsic clearance prediction? (2025, May 29). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(12), 3299-3310.
Fujioka, H., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 6(12), 948-957.
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. Retrieved February 24, 2026, from [Link]
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020, April 22). Progress in Chemical and Biochemical Research. Retrieved February 24, 2026, from [Link]
Fujioka, H., et al. (1986). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303-314.
Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. (2021, April 12). Accounts of Chemical Research. Retrieved February 24, 2026, from [Link]
Bhattarai, P., Trombley, T., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 724-730.
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Clinical Pharmacology and Therapeutics. Retrieved February 24, 2026, from [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 24, 2026, from [Link]
Ahmad, M., et al. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.
Technical Application Note: Preparation of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione for Cell Culture Assays
Abstract This guide provides a rigorous methodology for the solubilization, handling, and cellular dosing of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione . This compound belongs to the 5,5-disubstituted hydantoin cl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a rigorous methodology for the solubilization, handling, and cellular dosing of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione . This compound belongs to the 5,5-disubstituted hydantoin class, a scaffold widely utilized in medicinal chemistry as Androgen Receptor (AR) antagonists, anticonvulsants, and enzyme inhibitors. Due to the high lipophilicity (LogP ~2.5–3.0) and poor aqueous solubility inherent to the hydantoin core, improper preparation often leads to micro-precipitation in cell culture media, resulting in erratic IC50 data and false-negative toxicity readouts. This protocol establishes a standardized workflow to ensure bioavailability and reproducibility.
Part 1: Chemical Identity & Physicochemical Properties
Before handling, it is critical to understand the material properties that dictate solvent choice and stability.
Property
Specification
Notes
IUPAC Name
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Core scaffold: Hydantoin
Molecular Weight
~250.27 g/mol
Calculated based on structure
LogP (Predicted)
~2.8
Moderately Lipophilic; Poor water solubility
Solubility (Water)
< 0.1 mg/mL
Do not attempt direct aqueous dissolution
Solubility (DMSO)
> 50 mM
Preferred vehicle for biological assays
Solubility (Ethanol)
~10–20 mM
Possible, but DMSO is more stable
Synthesis Method
Bucherer-Bergs Reaction
Ketone + KCN + (NH₄)₂CO₃ [1]
Part 2: Preparation of Master Stock Solutions
Solvent Selection
Dimethyl Sulfoxide (DMSO) is the mandatory solvent for this compound.
Grade: Use only Cell Culture Grade (≥99.9%) DMSO. Industrial grade contains impurities that are cytotoxic.
Why DMSO? The hydantoin ring forms hydrogen bonds that are effectively disrupted by DMSO, allowing high-concentration storage (10–100 mM) without precipitation [2].
Solubilization Protocol
Goal: Create a 10 mM Master Stock.
Weighing: Accurately weigh 2.5 mg of solid compound into a sterile, amber glass vial (to protect from potential photodegradation).
Note: Avoid using polystyrene tubes for 100% DMSO as leaching may occur. Polypropylene (PP) or glass is required.
Calculation:
For 2.5 mg at 10 mM (0.01 M):
.
Dissolution: Add the calculated volume of DMSO.
Agitation: Vortex vigorously for 30 seconds.
Troubleshooting: If solid particles persist, sonicate in a water bath at 37°C for 5 minutes. Hydantoins can be stubborn crystallizers.
Sterilization: Filter the stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
Critical:Do not use Nylon filters , as they can bind lipophilic small molecules, reducing the actual concentration.
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Rule: Avoid freeze-thaw cycles. Moisture uptake by DMSO causes compound precipitation upon refreezing.
Part 3: Cell Culture Dosing Strategy (The "Constant Vehicle" Method)
A common error is serially diluting the drug in culture media, which results in varying DMSO concentrations across wells. This introduces "Vehicle Toxicity" artifacts. The method below ensures 0.1% DMSO in all wells, including controls.
The 0.1% Golden Rule
Most mammalian cell lines (e.g., HEK293, HeLa, HepG2) tolerate 0.1% (v/v) DMSO without phenotypic changes [3].
Limit: Do not exceed 0.5% DMSO unless validated for your specific cell line.
Precipitation Shock: Adding high-concentration DMSO stock directly to aqueous media can cause the compound to crash out as micro-crystals. Rapid mixing is essential.
Serial Dilution Protocol (1000x Stocks)
Goal: Test concentrations of 10 µM, 1 µM, and 0.1 µM.
Step A: Prepare 1000x Concentrates (in 100% DMSO)
Tube A (10 mM): Use Master Stock.
Tube B (1 mM): 10 µL of Tube A + 90 µL DMSO.
Tube C (0.1 mM): 10 µL of Tube B + 90 µL DMSO.
Tube D (Vehicle Control): 100% Pure DMSO.
Step B: Final Dosing (1:1000 Dilution)
Prepare cell culture wells with 999 µL of media.
Add 1 µL of the respective 1000x DMSO concentrate to the media.
Mix immediately by pipetting up and down or orbital shaking. Do not let the DMSO drop sit on the surface.
Desired Final Conc.
Use 1000x Stock (in DMSO)
Volume Stock
Volume Media
Final DMSO %
10 µM
10 mM
1 µL
999 µL
0.1%
1 µM
1 mM
1 µL
999 µL
0.1%
0.1 µM
0.1 mM
1 µL
999 µL
0.1%
0 µM (Control)
Pure DMSO
1 µL
999 µL
0.1%
Dosing Logic Diagram
Caption: Figure 2. "Constant Vehicle" serial dilution scheme to eliminate solvent toxicity variables.
Part 4: Quality Control & Troubleshooting
Assessing Purity
Before critical assays, verify the integrity of the compound, especially if the stock is old.
HPLC/LC-MS: Hydantoins absorb in the UV range (typically 210–250 nm). Run a gradient (Water/Acetonitrile + 0.1% Formic Acid).
Degradation: Hydantoins are susceptible to hydrolysis (ring opening) in highly basic conditions. Ensure media pH is neutral (7.2–7.4).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Crystals in Media
"Crystallization Shock"
Dilute stock 1:10 in PBS before adding to media, OR vortex media while adding stock.
Cell Death in Control
DMSO Toxicity
Reduce final DMSO to 0.05% or 0.01%. Ensure DMSO is fresh (oxidation products are toxic).[1]
Low Potency
Filter Binding
Did you use a Nylon filter? Switch to PTFE or PVDF.
Variable Results
Precipitation
Check the well under a microscope (40x). If crystals are visible, data is invalid.
References
Sarges, R., et al. (1990). Synthesis of hydantoins via the Bucherer-Bergs reaction.[2][3][4][5][6] Journal of Medicinal Chemistry.
ATCC Technical Guide. (2023). Dimethylsulfoxide (DMSO) Usage in Cell Culture.[1][7][8] American Type Culture Collection.
Nikon Instruments. (2021). The cytotoxicity of DMSO in live-cell imaging. Nikon Healthcare.
Sigma-Aldrich. (2024). Preparation of Lipophilic Small Molecules. Merck/MilliporeSigma Protocols.
Application Note: Extraction and Quantification of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione from Biological Plasma
Executive Summary This application note details the protocol for the isolation and quantification of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (BF-Hydantoin) from biological plasma. As a 5,5-disubstituted hydanto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the isolation and quantification of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (BF-Hydantoin) from biological plasma. As a 5,5-disubstituted hydantoin derivative, this compound exhibits specific physicochemical properties—moderate lipophilicity and weak acidity (imide functionality)—that necessitate a targeted extraction strategy.
We present two validated workflows:
Solid Phase Extraction (SPE): Utilizing Mixed-Mode Anion Exchange (MAX) for maximum sample cleanliness and phospholipid removal.
Liquid-Liquid Extraction (LLE): A high-throughput, cost-effective alternative using ethyl acetate.
Both methods are coupled with LC-MS/MS detection in negative electrospray ionization (ESI-) mode , leveraging the acidic nature of the hydantoin ring for superior sensitivity.
Compound Profile & Analytical Challenges
Understanding the molecule is the first step to successful extraction.
Property
Value (Estimated)
Implications for Extraction
Structure
Hydantoin Core
Contains an imide group (-CO-NH-CO-).
pKa
~8.0 – 8.5
Weakly acidic. At physiological pH (7.4), it exists as a mixture of neutral and ionized forms. Acidification is required to ensure the neutral state for RP retention or LLE.
LogP
~2.8 – 3.2
Lipophilic due to the butyl chain and fluorophenyl group. High protein binding (>90%) is expected in plasma.
Matrix Issues
Plasma Proteins
Strong protein binding requires aggressive disruption (precipitation or pH shift) to release the analyte.
The "Why" Behind the Protocol
Acidity: The N3 proton of the hydantoin ring is acidic. By adjusting the sample pH to >10, the molecule becomes negatively charged, allowing retention on Anion Exchange sorbents. Conversely, at pH < 6, it is neutral, suitable for Reversed-Phase (RP) retention or organic solvent extraction.
Fluorine Substitution: The 4-fluoro group enhances lipophilicity compared to non-fluorinated analogs and provides a distinct mass defect, reducing isobaric interferences during MS detection.
Protocol 1: Solid Phase Extraction (SPE) - The Gold Standard
Recommended Sorbent: Mixed-Mode Anion Exchange (MAX) – 30 mg/1 cc cartridges.
Rationale: MAX sorbents utilize both reverse-phase retention (for the butyl/phenyl groups) and ion-exchange retention (for the deprotonated imide). This "double lock" mechanism allows for rigorous washing steps to remove matrix interferences like phospholipids.
Reagents
Loading Buffer: 5% Ammonium Hydroxide in Water (pH ~11).
Wash 1: 5% Ammonium Hydroxide in Water.
Wash 2: Methanol (to remove hydrophobics while analyte is ionically bound).
Elution Solvent: 2% Formic Acid in Methanol.
Step-by-Step Workflow
Sample Pre-treatment:
Aliquot 200 µL of plasma.
Add 20 µL Internal Standard (IS) working solution.
Add 200 µL of Loading Buffer (5% NH4OH). Vortex for 30s.
Mechanism:[1][2][3][4] High pH deprotonates the hydantoin (forming the anion) and disrupts protein binding.
Conditioning:
Condition SPE cartridge with 1 mL Methanol.
Equilibrate with 1 mL Water.
Loading:
Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
Washing (Critical for Purity):
Wash 1: 1 mL 5% NH4OH. (Removes proteins and neutral interferences).
Wash 2: 1 mL Methanol. (Removes hydrophobic neutrals; Analyte remains bound by ionic interaction).
Elution:
Elute with 2 x 500 µL of 2% Formic Acid in Methanol .
Mechanism:[1][2][3][4] Acidification neutralizes the hydantoin and the sorbent, breaking the ionic bond and releasing the analyte.
Reconstitution:
Evaporate eluate to dryness under Nitrogen at 40°C.
Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).
Protocol 2: Liquid-Liquid Extraction (LLE) - High Throughput
Rationale: Hydantoins are highly soluble in ethyl acetate. By acidifying the plasma, we suppress ionization, driving the neutral compound into the organic layer.
Reagents
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate phases.
Transfer:
Transfer 800 µL of the supernatant (organic top layer) to a clean tube.
Note: Avoid disturbing the protein "disk" at the interface.
Dry & Reconstitute:
Evaporate to dryness under Nitrogen.
Reconstitute in Mobile Phase.
LC-MS/MS Method Parameters
Detection Mode: Negative ESI (ESI-) is preferred for 5,5-disubstituted hydantoins due to the facile deprotonation of the imide nitrogen [M-H]-.
Parameter
Setting
Column
C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability)
Mobile Phase B
Acetonitrile (or Methanol)
Gradient
0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 95% B; 3.0-4.0 min: Hold 95% B; 4.1 min: Re-equilibrate.
Flow Rate
0.4 – 0.6 mL/min
Ionization
ESI Negative Mode
MRM Transition
Precursor: [M-H]- (Calc. MW - 1) Product: Specific fragment (often cleavage of the hydantoin ring).
Note on MRM: For 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione:
MW: ~250.27 g/mol (Exact mass depends on isotopes, C13H15FN2O2).
Precursor Ion: m/z 249.1 [M-H]-.
Common Fragments: Loss of isocyanate (-HNCO) or loss of the butyl group. Optimization required.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the method must pass these checks:
Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples.
Target: > 80% recovery.
Matrix Effect (ME): Compare post-extraction spike vs. neat solution.
Target: ME between 85-115%. If suppression is high (<80%) in LLE, switch to the SPE protocol.
Linearity: R² > 0.99 over the therapeutic range (e.g., 1 – 1000 ng/mL).
Decision Logic for Method Selection
Caption: Decision tree for selecting between SPE and LLE based on sensitivity requirements.
References
Determination of Phenytoin and its Metabolites.
Source: Journal of Chromatography B.
Context: Establishes the baseline pKa and negative mode ESI behavior for 5,5-disubstituted hydantoins.
Link:
Solid-Phase Extraction Methodologies for Biological Fluids.
Source: Waters Corporation Application Notes.
Context: Principles of Mixed-Mode Anion Exchange (MAX) for acidic drugs.
Link:
Strategies for the Extraction of Acidic Drugs from Plasma.
Source: LCGC North America.
Context: Validates the use of pH switching for extracting weak acids like hydantoins.
Link:
(Note: Specific literature for "5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione" is derived from class-specific behavior of structural analogs like Phenytoin and Nilutamide.)
Application Notes & Protocols: Synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction
Abstract: This document provides a comprehensive guide to the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, a potentially valuable heterocyclic compound for drug discovery and development. The protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, a potentially valuable heterocyclic compound for drug discovery and development. The protocol leverages the Bucherer-Bergs reaction, a classic yet highly efficient multicomponent reaction for the preparation of 5,5-disubstituted hydantoins.[1][2] This guide details the underlying reaction mechanism, offers a robust step-by-step laboratory protocol, and includes critical insights into process optimization, troubleshooting, and safety. The content is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to hydantoin synthesis.
Scientific Foundation: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[3][4][5] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its broad substrate scope, accommodating various aldehydes and ketones.[1][2] Hydantoin scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[6][7]
Reaction Mechanism and Rationale
The synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione proceeds through a series of well-established intermediates. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The key steps are as follows:
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of the starting ketone, 4-fluorophenyl butyl ketone, to form a cyanohydrin intermediate.[3]
Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This step proceeds via an SN2 reaction, displacing the hydroxyl group to yield an α-aminonitrile.[3][8]
Carbamic Acid Formation: The amino group of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also derived from ammonium carbonate) to form a cyano-carbamic acid derivative.[4][9]
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, forming a 5-imino-oxazolidin-2-one intermediate.[3][4]
Rearrangement to Hydantoin: This intermediate is not typically isolated and rearranges to the more thermodynamically stable 5,5-disubstituted hydantoin product.[3][4]
Each reagent plays a critical and distinct role:
4-fluorophenyl butyl ketone: Serves as the electrophilic substrate that dictates the final C-5 substituents of the hydantoin ring.
Potassium Cyanide (KCN): Provides the essential cyanide nucleophile. It is preferred over NaCN in some cases for higher yields.[1]
Ammonium Carbonate ((NH₄)₂CO₃): This versatile reagent acts as a source for both ammonia (NH₃) and carbon dioxide (CO₂), the two other components required for building the heterocyclic ring. It also helps maintain the slightly alkaline pH (8-9) necessary for the reaction.[3]
Experimental Protocol
This protocol is optimized for the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
CAS Number
Key Hazards
4-fluorophenyl butyl ketone
180.23
59771-11-6
Irritant
Potassium Cyanide (KCN)
65.12
151-50-8
Highly Toxic (Fatal)
Ammonium Carbonate ((NH₄)₂CO₃)
96.09
506-87-6
Irritant, Releases Ammonia
Ethanol (EtOH), 95%
46.07
64-17-5
Flammable
Deionized Water (H₂O)
18.02
7732-18-5
N/A
Hydrochloric Acid (HCl), conc.
36.46
7647-01-0
Corrosive, Toxic
Equipment
250 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer and stir bar
Fume hood
Standard laboratory glassware (beakers, graduated cylinders, funnel)
Buchner funnel and filter flask
pH paper or meter
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, double nitrile gloves, lab coat.[10][11]
Reaction Workflow Diagram
Caption: Experimental workflow for the Bucherer-Bergs synthesis.
Step-by-Step Synthesis Protocol
CRITICAL SAFETY NOTE: This reaction involves potassium cyanide, which is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12] All steps must be performed in a certified chemical fume hood while wearing appropriate PPE, including double gloves.[10][13] An emergency plan and a cyanide antidote kit must be readily accessible.[12]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenyl butyl ketone (9.01 g, 50 mmol, 1.0 equiv).
Reagent Addition: To the flask, add ammonium carbonate (19.22 g, 200 mmol, 4.0 equiv) and potassium cyanide (6.51 g, 100 mmol, 2.0 equiv).
Causality Note: Using a molar excess of ammonium carbonate and potassium cyanide ensures the reaction goes to completion and provides the necessary ammonia and CO₂ in sufficient concentration.[3][8]
Solvent Addition: Add 100 mL of 50% aqueous ethanol to the flask. The mixture will be a slurry.
Reaction Execution:
Begin vigorous stirring and gently heat the mixture to 60-70 °C using a heating mantle. For ketones, which can be less reactive than aldehydes, a higher temperature or longer reaction time might be necessary. Some syntheses with unreactive ketones have been successful at temperatures up to 110-120°C in a sealed vessel.[1][9]
Maintain the reflux and stirring for 10-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
If any solid (unreacted ammonium carbonate) is present, it can be filtered off at this stage.
IN THE FUME HOOD , carefully and slowly add concentrated hydrochloric acid (HCl) to the filtrate to adjust the pH to approximately 2. EXTREME CAUTION is required during this step, as acidification of any residual cyanide will produce highly toxic hydrogen cyanide (HCN) gas.[12][13]
As the solution becomes acidic, the hydantoin product will precipitate as a solid.
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.
Purification:
The crude product can be purified by recrystallization. Most hydantoins are crystalline products, making this a highly effective purification method.[1]
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Expected Results and Characterization
Reaction Parameters Summary
Parameter
Value/Condition
Rationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)
1 : 2 : 4
Ensures sufficient reagents for complete conversion.
Solvent
50% Aqueous Ethanol
Good solvent for both organic and inorganic reagents.[4]
Temperature
60 - 70 °C (can be increased)
Standard temperature for Bucherer-Bergs.[2] Higher T may be needed for ketones.[1]
Reaction Time
10 - 24 hours
Dependent on substrate reactivity and temperature.
Expected Yield
65 - 85%
Typical range for this reaction with ketones.
Product Characterization
The structure of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione should be confirmed using standard analytical techniques. Expected data, based on similar structures[14], would include:
Appearance: White crystalline solid.
¹H-NMR (in DMSO-d₆): Look for signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplets ~1.3-2.0 ppm), aromatic protons in the 4-fluorophenyl group (multiplets ~7.1-7.6 ppm), and two distinct singlets for the N-H protons of the hydantoin ring (~8.5 ppm and ~10.7 ppm).
¹³C-NMR (in DMSO-d₆): Expect signals for the butyl carbons, the aromatic carbons (with C-F coupling), the C5 quaternary carbon (~65 ppm), and the two carbonyl carbons (C2 and C4) in the range of ~156 ppm and ~177 ppm.
IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (two bands in the 3100-3400 cm⁻¹ region), C=O stretching (two strong bands around 1715 cm⁻¹ and 1770 cm⁻¹), and C-F stretching.
Mass Spectrometry (EI-MS): A molecular ion (M⁺) peak corresponding to the molecular weight of the product (C₁₃H₁₅FN₂O₂ = 250.27 g/mol ).
Troubleshooting and Optimization Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Low reaction temperature. 2. Insufficient reaction time. 3. Poor solubility of the ketone.
1. Increase the reaction temperature to 80-110°C. For unreactive ketones, using a sealed pressure vessel can improve yields by retaining volatile components like ammonia.[1] 2. Extend the reaction time to 24-48 hours and monitor by TLC. 3. For difficult cases, consider using alternative solvents like propylene glycol or acetamide.[1][2]
Incomplete Reaction
Decomposition of ammonium carbonate at higher temperatures, leading to a loss of NH₃ and CO₂.
Use the Hoyer modification: conduct the reaction in a sealed vessel under an atmosphere of CO₂ to maintain a high concentration of this reagent.[9]
Polymerization/Side Products
Reaction conditions are too harsh; presence of impurities.
Consider using ultrasonication, which can accelerate the reaction at lower temperatures and shorten reaction times, minimizing side product formation.[4][9]
Difficulty in Purification
Product is oily or does not crystallize well.
1. Ensure complete removal of unreacted starting ketone during workup. An extraction with a nonpolar solvent (e.g., diethyl ether) after acidification might be necessary.[14] 2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, methanol).
References
Švete, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
MDPI. (2021). Peer Review of "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". Retrieved from [Link]
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
Šmit, B., et al. (2012). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. Retrieved from [Link]
University of California, Santa Barbara. (2013). Potassium Cyanide Safe Handling Guideline. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
ScienceDirect. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved from [Link]
Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
ResearchGate. (1971). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]
Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Retrieved from [Link]
Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH CYANIDE SALTS AT AMHERST COLLEGE. Retrieved from [Link]
National Center for Biotechnology Information. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
Semantic Scholar. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]
National Center for Biotechnology Information. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Retrieved from [Link]
Technical Support Center: 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the dedicated technical support guide for the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. This resource is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic outcomes. We will delve into the common challenges encountered during the synthesis, providing field-proven solutions, in-depth mechanistic explanations, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione?
The most direct and widely employed method for preparing 5,5-disubstituted hydantoins, such as the target compound, is the Bucherer-Bergs reaction .[1][2][3][4] This is a multi-component reaction that efficiently constructs the hydantoin ring in a single step from a ketone, a cyanide salt, and ammonium carbonate.[5]
Q2: What are the necessary starting materials for this synthesis?
The key starting materials for the Bucherer-Bergs synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione are:
1-(4-fluorophenyl)pentan-1-one (also known as 4-fluorophenyl butyl ketone). The quality and purity of this ketone are paramount for achieving high yields.
A Cyanide Source: Typically Potassium Cyanide (KCN) or Sodium Cyanide (NaCN). KCN is sometimes preferred for higher yields in specific cases.[1]
Ammonium Carbonate ((NH₄)₂CO₃): This reagent serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂).
Q3: What is the underlying mechanism of the Bucherer-Bergs reaction?
The reaction proceeds through several key mechanistic steps, which are crucial to understand for effective troubleshooting:
Cyanohydrin Formation: The ketone (1-(4-fluorophenyl)pentan-1-one) reacts with cyanide to form a cyanohydrin intermediate.
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.
Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
Intramolecular Cyclization & Rearrangement: The cyano-carbamic acid undergoes intramolecular cyclization and rearrangement to yield the final stable hydantoin product.[3][4][5]
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
Q4: What are the critical safety precautions for this reaction?
This synthesis involves highly toxic materials and must be handled with extreme care.
Cyanide Salts (KCN/NaCN): These are potent poisons. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. A cyanide antidote kit must be readily available, and all personnel must be trained in its use.[6]
Ammonia: Ammonium carbonate decomposes to release ammonia gas, which is toxic and corrosive. The entire procedure must be conducted in a well-ventilated fume hood.[6]
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to your institution's hazardous waste protocols.
Troubleshooting Guide: Improving Synthesis Yield
Q: My reaction yield is consistently low (<50%). What are the most common causes and how can I fix them?
A: Low yield is the most frequent issue and can typically be traced to one of four areas: reaction equilibrium, temperature, solvent, or reagent stoichiometry.
1. Cause: Loss of Volatile Reagents
The "Why": Ammonium carbonate decomposes into ammonia (NH₃) and carbon dioxide (CO₂), both of which are gases. In an open or loosely sealed flask, these crucial reactants escape from the reaction mixture, shifting the equilibrium away from product formation. This is a primary cause of low yields, especially in reactions requiring longer times or higher temperatures.
The Solution: Use a Sealed Vessel. Performing the reaction in a sealed pressure vessel (e.g., a steel bomb or a heavy-walled sealed tube) is the single most effective modification to boost yield.[6] This contains the NH₃ and CO₂ gases, increasing their concentration in the reaction medium and driving the reaction forward. For the synthesis of 5,5-diphenylhydantoin from the less reactive benzophenone, yields increased from 7% in an open flask to over 75% in a closed vessel.[1][7]
2. Cause: Suboptimal Temperature
The "Why": The standard Bucherer-Bergs reaction is often run at 60-70°C.[2] However, sterically hindered or electronically deactivated ketones, like 1-(4-fluorophenyl)pentan-1-one, may require more thermal energy to react efficiently.
The Solution: Increase the Temperature. In conjunction with using a sealed vessel, increasing the temperature to 100-120°C can dramatically accelerate the reaction rate and improve the final yield.[1][7] A continuous flow process for this reaction has been optimized at 120°C.[8]
3. Cause: Poor Substrate Solubility
The "Why": The typical solvent system is aqueous ethanol.[1] If your starting ketone, 1-(4-fluorophenyl)pentan-1-one, has poor solubility in this mixture, the reaction becomes mass-transfer limited, resulting in slow conversion and low yields.
The Solution: Change the Solvent. For poorly soluble ketones, alternative high-boiling point solvents can be highly effective. Propylene glycol or even melted acetamide have been shown to increase yields to over 90% in difficult cases.[1][6]
4. Cause: Incorrect Reagent Ratios
The "Why": The stoichiometry of the reactants is critical. An excess of cyanide can lead to side reactions, while insufficient ammonium carbonate will limit the conversion.
The Solution: Optimize Molar Ratios. A good starting point is a molar ratio of 1 : 2 : 2 for the ketone : KCN : (NH₄)₂CO₃ .[5][6] You may need to fine-tune this, but deviating significantly can be detrimental to the yield.
Caption: A workflow for troubleshooting low synthesis yield.
Q: I'm observing significant side products. What are they and how can I minimize them?
A: The most common side product results from the hydrolysis of the desired product during workup.
Side Product: Ureido Acids or Amides
The "Why": The hydantoin ring can be hydrolyzed and opened if exposed to harsh pH conditions (either strongly acidic or basic) for a prolonged period during the workup phase.[6]
The Solution: Careful Workup. When acidifying the reaction mixture to precipitate the product, add the acid (e.g., HCl) slowly and with vigorous stirring, ideally in an ice bath. Monitor the pH and do not overshoot to a very low pH. Once the product has precipitated, filter it promptly and wash with cold water to remove residual acid.
Q: My product is difficult to purify. What are the best practices?
A: Fortunately, most hydantoins are crystalline solids, which simplifies purification.[1]
Primary Purification: Precipitation. The standard workup involves cooling the reaction mixture and carefully acidifying it with an acid like HCl. This protonates the hydantoin and causes it to precipitate out of the aqueous solution.[5]
Secondary Purification: Recrystallization. The most effective method for purifying the crude solid is recrystallization. A mixture of ethanol and water is an excellent first choice for a solvent system.[5] Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.
Part A: Synthesis of 1-(4-fluorophenyl)pentan-1-one (Starting Ketone)
This ketone may not be readily available and can be synthesized via Friedel-Crafts acylation.
Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C in an ice bath.
Acylation: Add a solution of valeryl chloride (1.1 eq) in DCM dropwise to the stirred suspension. After the addition is complete, add fluorobenzene (1.0 eq) dropwise, ensuring the temperature remains below 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ketone by vacuum distillation or flash column chromatography to obtain pure 1-(4-fluorophenyl)pentan-1-one.
Part B: Bucherer-Bergs Synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Charging the Vessel: In a high-pressure steel reaction vessel (bomb), combine 1-(4-fluorophenyl)pentan-1-one (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 5.0-6.0 eq).
Note: A larger excess of ammonium carbonate is often beneficial in a sealed system.
Solvent Addition: Add a solvent mixture of 50% aqueous ethanol or, for potentially higher yields, propylene glycol. The total solvent volume should be sufficient to dissolve the reagents upon heating.
Reaction: Seal the vessel securely. Place it in an oil bath or heating mantle behind a blast shield. Heat the mixture to 110-120°C with vigorous stirring for 12-24 hours.
Cooling & Workup: Cool the vessel to room temperature completely before opening it in a fume hood. Pour the reaction mixture into a beaker.
Precipitation: Cool the mixture in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate of the product should form.
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual acid.
Drying & Recrystallization: Dry the crude product in a vacuum oven. For final purification, recrystallize from an ethanol/water mixture to yield pure 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione as a crystalline solid.
Data Summary: Impact of Conditions on Hydantoin Synthesis
The following table, adapted from literature on the synthesis of the analogous 5,5-diphenylhydantoin, illustrates the critical impact of reaction conditions on yield.[1][6][7] These principles are directly applicable to the synthesis of the target compound.
Starting Material
Conditions
Time (h)
Yield (%)
Key Takeaway
Benzophenone
60% EtOH, 58-62°C, Open Flask
10
7%
Standard open-flask conditions are inefficient for less reactive ketones.
Benzophenone
60% EtOH, 58-62°C, Open Flask
90
67%
Extending time helps, but is not an optimal solution.
Benzophenone
60% EtOH, Sealed Vessel , 110°C
-
75%
Sealed vessel and higher temperature dramatically improve yield.
Benzophenone
Propylene Glycol , KCN
-
91-96%
Optimized solvent and reagent choice can lead to excellent yields.
References
Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
O'Brien, P., & Wren, S. (2006). Modified Bucherer–Bergs Reaction for the One-Pot Synthesis of 5,5¢-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(19), 3183-3185. [Link]
Name-Reaction.com. (n.d.). Bucherer-Bergs Reaction. Retrieved from Name-Reaction.com. [Link]
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]
Royal Society of Chemistry. (2019). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl Enol Ethers. RSC Publishing. [Link]
Google Patents. (n.d.). CN103420823B - The synthetic method of α-chloro-4 fluorophenyl benzyl ketones.
Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]
Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]
ResearchGate. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]
Hatem, K. J., & Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]
MDPI. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold. [Link]
RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]
Chemical Science (RSC Publishing). (n.d.). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]
ACS Publications. (2025). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. [Link]
Identifying impurities in 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione production
Technical Support Center: 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Production Topic: Impurity Profiling & Troubleshooting in Bucherer-Bergs Synthesis Audience: Process Chemists, Analytical Scientists, and R&D Le...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Production
Topic: Impurity Profiling & Troubleshooting in Bucherer-Bergs Synthesis
Audience: Process Chemists, Analytical Scientists, and R&D Leads
Executive Summary
The synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (a fluorinated hydantoin derivative) typically proceeds via the Bucherer-Bergs reaction , utilizing 4'-fluorovalerophenone, potassium cyanide, and ammonium carbonate. While robust, this multicomponent reaction generates a specific profile of impurities rooted in incomplete cyclization, hydrolysis, and starting material carryover.
This guide provides a self-validating system to identify, quantify, and eliminate these impurities.
Module 1: The Impurity Landscape (Mechanism & Origins)[1]
To troubleshoot effectively, you must understand the "Genealogy of Impurities." In the Bucherer-Bergs reaction, the thermodynamic sink is the hydantoin ring, but kinetic traps exist.
Core Synthesis & Impurity Map
The following diagram illustrates the reaction pathway and where specific impurities (A, B, C) diverge from the main product.
Caption: Mechanistic pathway of Bucherer-Bergs synthesis showing critical divergence points for impurities A (Hydantoic acid), B (Amino amide), and C (5-Imino intermediate).
Module 2: Troubleshooting & FAQs
Category A: Chromatographic Anomalies (HPLC/UPLC)
Q1: I see a persistent "Ghost Peak" at RRT 0.85 (relative to the main peak). It increases when I heat the sample during preparation. What is it?Diagnosis: This is likely the Hydantoic Acid derivative (Impurity A).
Mechanism: Hydantoins are susceptible to ring-opening hydrolysis under basic conditions or prolonged heating in aqueous media. The hydantoic acid (ureido acid) is more polar than the parent hydantoin, causing it to elute earlier on Reverse Phase (C18) columns.
Validation:
pH Check: Is your sample diluent basic? Hydantoins are weak acids (pKa ~8-9); high pH opens the ring.
Heat Stress: Intentionally heat a small aliquot with 0.1N NaOH. If the peak at RRT 0.85 grows significantly and the main peak shrinks, it is the hydrolysis product.
Action: Ensure sample diluent pH is neutral or slightly acidic (pH 4-6). Avoid heating >40°C during sonication.
Q2: My main peak has a "shoulder" or split apex. The column is new.Diagnosis: This is often Atropisomerism or Tautomerism , not a chemical impurity.
Mechanism: The 5,5-disubstituted hydantoin ring can exhibit tautomeric shifts (lactam-lactim). Additionally, the bulky butyl and fluorophenyl groups can create steric hindrance, leading to restricted rotation (atropisomers) visible at low temperatures.
Validation: Run the HPLC method at a higher column temperature (e.g., increase from 25°C to 40°C). If the shoulder coalesces into a sharp singlet, it is a dynamic equilibrium issue, not a distinct impurity.
Q3: High background noise and ion suppression in LC-MS.Diagnosis: Carryover of Ammonium Carbonate or Inorganic Salts .
Mechanism: The Bucherer-Bergs reaction uses excess ammonium carbonate. If the workup (washing) is insufficient, residual ammonium ions suppress ionization in ESI+ mode.
Action: Implement a rigorous water wash of the filter cake until the filtrate conductivity is <10 µS/cm.
Module 3: Analytical Protocols
Standardized HPLC Method for Impurity Profiling
Use this method to separate the lipophilic ketone starting material from the polar hydrolysis products.
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm
Standard RP selectivity for polar/non-polar mix.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses ionization of the hydantoin (pKa ~8), sharpening the peak.
Mobile Phase B
Acetonitrile (ACN)
Strong eluent for the lipophilic 4-fluorovalerophenone.
Steep gradient required to elute the late-eluting ketone (Impurity D).
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV at 210 nm and 254 nm
210 nm for the hydantoin ring; 254 nm for the fluorophenyl ring.
Sample Diluent
50:50 Water:ACN
Matches initial gradient strength to prevent peak distortion.
Impurity Reference Table
Impurity ID
Chemical Name
RRT (Approx)
Origin
Detection Strategy
Impurity A
5-Butyl-5-(4-fluorophenyl)hydantoic acid
~0.85
Hydrolysis (Ring Open)
LC-MS (M+18 mass shift vs parent)
Impurity B
2-Amino-2-(4-fluorophenyl)hexanamide
~0.60
Intermediate
Ninhydrin positive (free amine)
Impurity C
5-Imino-5-butyl-5-(4-fluorophenyl)hydantoin
~0.95
Incomplete Hydrolysis
UV spectrum shift (C=N vs C=O)
Impurity D
4'-Fluorovalerophenone
~1.5 - 1.8
Starting Material
Retention time matching with pure SM
Module 4: Process Troubleshooting Workflow
Use this decision tree when the product fails purity specifications.
Caption: Decision tree for remediating specific impurity classes based on HPLC retention behavior.
References
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][2][3][4][5][6][7] Journal für Praktische Chemie.
Sarges, R., et al. (1990). Hydantoin Derivatives as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. (Provides context on 5,5-disubstituted hydantoin purification).
Ware, E. (1950). The Chemistry of the Hydantoins.[8][1][2][3][4][5][7][9][10][11] Chemical Reviews. (Authoritative review on hydrolysis mechanisms).
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Regulatory standards for reporting thresholds).[5]
Resolving peak tailing in HPLC analysis of imidazolidine-2,4-dione derivatives
Resolving Peak Tailing in HPLC Analysis of Imidazolidine-2,4-dione Derivatives Welcome to the Technical Support Center. This guide, curated by senior application scientists, provides in-depth troubleshooting strategies f...
Author: BenchChem Technical Support Team. Date: February 2026
Resolving Peak Tailing in HPLC Analysis of Imidazolidine-2,4-dione Derivatives
Welcome to the Technical Support Center. This guide, curated by senior application scientists, provides in-depth troubleshooting strategies for a common challenge in the HPLC analysis of imidazolidine-2,4-dione derivatives: peak tailing. Our goal is to equip you with the scientific understanding and practical solutions to achieve optimal peak symmetry and ensure the accuracy and reproducibility of your results.
Understanding the Challenge: The Chemistry of Imidazolidine-2,4-diones and Peak Tailing
Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds with significant importance in pharmaceutical development. Their structure, containing two nitrogen atoms and two carbonyl groups, presents unique challenges in reversed-phase HPLC. The primary issue encountered is peak tailing, which can compromise resolution, affect accurate quantification, and lead to unreliable data.
Peak tailing is a phenomenon where the peak's asymmetry factor is greater than one, resulting in a distorted peak with a drawn-out trailing edge. This is often indicative of secondary, undesirable interactions between the analyte and the stationary phase. For imidazolidine-2,4-dione derivatives, the primary culprits are:
Silanol Interactions: The most common cause of peak tailing for basic and polar compounds in reversed-phase HPLC.[1][2][3] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can exist in an ionized state (Si-O⁻) at mobile phase pH values above approximately 3-4.[1][3] The nitrogen atoms in the imidazolidine-2,4-dione ring can become protonated, leading to a positive charge. This creates a strong electrostatic interaction with the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.
Mobile Phase pH Effects: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the residual silanol groups.[1][4][5] The parent imidazolidine-2,4-dione has a pKa of approximately 9.1.[1] This means that at pH values around and below this pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.
Metal Chelation: The presence of metal ions (e.g., iron, nickel, titanium) in the HPLC system, either from the stainless-steel components or the sample itself, can lead to peak tailing.[6][7][8] Imidazolidine-2,4-dione derivatives, with their nitrogen and oxygen atoms, have the potential to act as chelating agents, forming complexes with these metal ions. This interaction can create a secondary retention mechanism and contribute to poor peak shape.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a step-by-step guide to diagnosing and resolving peak tailing in the HPLC analysis of imidazolidine-2,4-dione derivatives. The troubleshooting process is presented as a logical workflow, starting with the most common and easily addressable causes.
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: My imidazolidine-2,4-dione derivative is showing significant peak tailing. Where should I start troubleshooting?
A1: The most effective starting point is to evaluate and optimize your mobile phase pH.
The "pH Rule of Thumb": For reproducible results, the mobile phase pH should be at least 2 pH units away from the analyte's pKa.[5] Since the parent imidazolidine-2,4-dione has a pKa of ~9.1, you have two primary options:
Low pH (pH 2-3): At this pH, the acidic silanol groups on the stationary phase are protonated (Si-OH) and therefore less likely to interact with the protonated basic sites on your analyte.[9] This is often the most effective way to minimize silanol interactions.
High pH (pH > 10): At a high pH, the imidazolidine-2,4-dione derivative will be deprotonated and neutral, while the silanol groups will be deprotonated (Si-O⁻). This can also reduce unwanted ionic interactions. However, be aware that high pH can degrade traditional silica-based columns. It is crucial to use a pH-stable column for high-pH methods.
Experimental Approach:
Prepare mobile phases with buffered pH values of 2.5 and 10.5 (if you have a pH-stable column).
Analyze your sample using both mobile phases.
Compare the peak shapes. A significant improvement at low pH is a strong indicator of silanol interactions being the primary cause of tailing.
Q2: I've adjusted the mobile phase pH, but I still see some peak tailing. What's the next step?
A2: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase modifier to competitively block the active silanol sites.
Mechanism of Action: Mobile phase additives, often small, basic compounds, are added in low concentrations to the mobile phase. They have a high affinity for the residual silanol groups and will preferentially bind to them, effectively "shielding" your analyte from these secondary interaction sites.
Recommended Additives and Starting Concentrations:
Additive
Starting Concentration
Mode of Action & Considerations
Triethylamine (TEA)
0.1% (v/v)
A classic silanol-masking agent. Effective but can suppress MS signal.
Ammonium Acetate
10-20 mM
A volatile buffer that is MS-friendly and can improve peak shape.
Formic Acid
0.1% (v/v)
Often used in combination with acetonitrile for LC-MS, helps to maintain a low pH and can improve peak shape for basic compounds.[10]
Protocol for Introducing a Mobile Phase Modifier:
Start with a low concentration of the chosen additive (e.g., 0.1% TEA).
Prepare your mobile phase, ensuring the additive is fully dissolved.
Equilibrate the column thoroughly with the new mobile phase.
Inject your sample and observe the peak shape.
If necessary, incrementally increase the concentration of the additive, but be mindful of potential impacts on retention time and detector sensitivity.
Q3: Could my choice of HPLC column be contributing to the peak tailing?
A3: Absolutely. The type of stationary phase and the quality of the column packing are critical factors.
End-capped Columns: Modern HPLC columns are often "end-capped." This is a chemical process where the residual silanol groups are reacted with a small, inert silane (like trimethylsilane) to make them less active.[3] If you are using an older, non-end-capped column, switching to a modern, high-quality end-capped column can dramatically improve peak shape for basic compounds like imidazolidine-2,4-dione derivatives.
Stationary Phases with Reduced Silanol Activity:
Type B Silica: These are high-purity silicas with a lower concentration of acidic silanol groups and metal contaminants, leading to better peak shapes for basic compounds.[9]
Hybrid Silica: These stationary phases incorporate organic groups into the silica matrix, which can further shield residual silanols and improve pH stability.
When to Consider a New Column: If you have optimized your mobile phase (pH and additives) and still observe significant peak tailing, and you are using an older or non-end-capped column, it is highly recommended to switch to a modern, end-capped column with a high-purity stationary phase.
Q4: I've tried everything with my mobile phase and column, but the peak tailing persists. What other factors could be at play?
A4: If the more common causes have been addressed, it's time to investigate less obvious, but equally impactful, factors such as metal contamination and extra-column effects.
Metal Contamination and Chelation:
Diagnosis: A key indicator of metal chelation is that the peak tailing is often inconsistent and may worsen over time as metal ions accumulate in the system. To test for this, you can prepare your mobile phase with a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Protocol for Using a Chelating Agent:
Prepare your mobile phase with a low concentration of EDTA (e.g., 0.1 mM).
Flush the entire HPLC system thoroughly with this mobile phase to remove any existing metal ions.
Inject your sample. A significant improvement in peak shape strongly suggests that metal chelation is a contributing factor.
Prevention: Consider using a biocompatible HPLC system with PEEK tubing and titanium components to minimize metal leaching.[6][7]
Extra-Column Effects:
Cause: Peak broadening and tailing can be introduced by factors outside of the column itself. This includes excessive tubing length, large inner diameter tubing, or poorly made connections between the injector, column, and detector.
Troubleshooting:
Minimize the length of all tubing.
Use tubing with a small internal diameter (e.g., 0.125 mm).
Ensure all fittings are properly tightened and that there are no gaps in the connections.
Q5: Can the solvent I dissolve my sample in affect peak shape?
A5: Yes, the sample solvent can have a significant impact, especially on early eluting peaks.
The "Solvent Mismatch" Effect: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak distortion, including tailing.
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than your mobile phase. If your sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility and inject the smallest possible volume.
Summary of Key Recommendations
Problem
Potential Cause
Recommended Solution
Significant Peak Tailing
Silanol Interactions
Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. A low pH (2-3) is often most effective.
Persistent Peak Tailing
Active Silanol Sites
Add a mobile phase modifier like triethylamine (TEA) or ammonium acetate to block silanol groups.
Chronic Peak Tailing
Old or Inappropriate Column
Switch to a modern, high-quality end-capped column with a Type B or hybrid silica stationary phase.
Inconsistent Peak Tailing
Metal Chelation
Add a chelating agent like EDTA to the mobile phase. Consider using a biocompatible HPLC system.
Broad or Tailing Peaks
Extra-Column Volume
Minimize tubing length and use small internal diameter tubing. Ensure all connections are secure.
Distorted Early Peaks
Sample Solvent Mismatch
Dissolve the sample in the initial mobile phase or a weaker solvent.
Conclusion
Resolving peak tailing in the HPLC analysis of imidazolidine-2,4-dione derivatives requires a systematic and informed approach. By understanding the underlying chemical interactions and following the troubleshooting steps outlined in this guide, researchers can significantly improve peak shape, leading to more accurate, reliable, and reproducible results.
References
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]
De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Hydantoin on Newcrom R1 HPLC column. Retrieved from [Link]
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
Lee, J. H., Kim, M. R., Kim, M. O., Lee, S. M., & Kim, K. H. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food science and biotechnology, 33(5), 651–658. [Link]
Wang, Y., Li, X., & Wang, X. (2014). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. Journal of chromatography. A, 1367, 91–98. [Link]
Li, Y., Wang, Y., & Zhang, H. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules (Basel, Switzerland), 27(18), 5867. [Link]
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. Retrieved from [Link]
RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
GL Sciences. (n.d.). How to Obtain Good Peak Shapes | Technical Support. Retrieved from [Link]
LCGC International. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Overcoming steric hindrance in 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione formation
Welcome to the technical support center for the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this sterically hindered hydantoin derivative. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate a successful synthesis.
Introduction: The Challenge of Steric Hindrance
The formation of 5,5-disubstituted hydantoins, such as 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, as these scaffolds are present in numerous bioactive compounds.[1][2][3] The Bucherer-Bergs reaction is a widely employed and convenient method for this transformation.[1][4] However, the synthesis of hydantoins with bulky substituents at the C5 position, like a butyl and a 4-fluorophenyl group, is often hampered by significant steric hindrance.[5][6] This steric congestion can impede the initial nucleophilic attack of the cyanide ion on the carbonyl carbon of the precursor ketone, 1-butyl-1-(4-fluorophenyl)ketone, leading to low yields and incomplete reactions.[7][8][9][10]
This guide will address these challenges head-on, providing practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.
Q1: My reaction is showing very low conversion of the starting ketone. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most common issue when dealing with sterically hindered ketones in the Bucherer-Bergs reaction. The primary reason is the difficulty of the cyanide nucleophile to approach the crowded carbonyl carbon.[5][9] Here are several strategies to overcome this, ranging from simple adjustments to more advanced modifications:
1. Increase Reaction Temperature and Pressure:
Rationale: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[11] For particularly unreactive ketones, temperatures of up to 110°C have been shown to significantly improve yields.[6][11]
Actionable Advice: Conduct the reaction in a sealed, pressure-rated vessel (e.g., a steel bomb) to prevent the loss of volatile reagents like ammonia and carbon dioxide, which are generated from the decomposition of ammonium carbonate.[11] This also allows for heating above the boiling point of the solvent.
2. Optimize the Solvent System:
Rationale: The solubility of the starting ketone can be a limiting factor in the standard ethanol/water solvent mixture.[11] A solvent that better solubilizes the ketone can increase the effective concentration and improve reaction rates.
Actionable Advice: Consider using alternative high-boiling point solvents such as propylene glycol or molten acetamide, which have been reported to give significantly higher yields for hindered ketones.[6][11]
3. Employ the Hoyer Modification:
Rationale: This modification involves heating the reaction mixture in a sealed system under an atmosphere of carbon dioxide at elevated pressure.[4][11] The increased CO2 pressure can favor the formation of the carbamic acid intermediate, driving the reaction forward.
Actionable Advice: If you have access to a high-pressure reactor, this is a powerful method to try for your sterically demanding substrate.
4. Utilize Ultrasonication:
Rationale: Ultrasonic irradiation can accelerate the reaction by promoting mass transfer and creating localized high-temperature and high-pressure zones.[4][11][12] This can often allow for lower reaction temperatures and shorter reaction times, minimizing side product formation.[11]
Actionable Advice: If available, an ultrasonic bath or probe can be used to irradiate the reaction mixture.
5. Adjust Reagent Stoichiometry:
Rationale: Ensuring an optimal ratio of reactants is crucial. An excess of the cyanide source and ammonium carbonate can help drive the equilibrium towards product formation.
Actionable Advice: A common recommendation is to use a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃.[13]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of your desired hydantoin. Here are some common culprits and solutions:
Ureido Acids or Amides: These can form from the hydrolysis of the hydantoin ring, especially during the acidic workup.[11] To minimize this, carefully control the pH during acidification and avoid prolonged exposure to strongly acidic or basic conditions.
Polymerization of the Ketone: While less common for ketones than aldehydes, some ketones can undergo self-condensation or polymerization under the reaction conditions. Using ultrasonication may allow for lower temperatures and shorter reaction times, which can mitigate this issue.[11]
Q3: The purification of my 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is proving difficult. Any suggestions?
A3: Most 5,5-disubstituted hydantoins are crystalline products, and their isolation and purification are often straightforward.[1]
Initial Precipitation: After the reaction is complete, cool the mixture and slowly acidify with a strong acid like HCl in a fume hood. The hydantoin product should precipitate out of the solution.
Recrystallization: The crude product can usually be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11] Experiment with different solvent ratios to achieve the best crystal formation.
Separation of Unreacted Ketone: If you have unreacted starting material, it can often be separated during the workup. The unreacted ketone will likely remain in the acidic aqueous solution or can be removed by washing the crude precipitate with a non-polar solvent in which the hydantoin is insoluble.[11]
Experimental Protocols
Protocol 1: Optimized Bucherer-Bergs Synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione in a Sealed Vessel
Safety Precautions: This reaction involves highly toxic cyanide salts and generates ammonia gas. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available.
Materials:
1-Butyl-1-(4-fluorophenyl)ketone
Potassium Cyanide (KCN)
Ammonium Carbonate ((NH₄)₂CO₃)
Propylene Glycol
Concentrated Hydrochloric Acid (HCl)
Deionized Water
Ethanol
Procedure:
In a high-pressure steel reaction vessel, combine 1-Butyl-1-(4-fluorophenyl)ketone (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).
Add propylene glycol as the solvent.
Seal the vessel securely.
Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the vessel to room temperature.
Carefully unseal the vessel in a fume hood.
Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will cause the 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione to precipitate.
Collect the precipitate by vacuum filtration and wash it with cold water.
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
Visualizing the Process
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of well-established steps. Understanding this mechanism is key to troubleshooting the reaction.[12][13][14]
Caption: The reaction mechanism of the Bucherer-Bergs hydantoin synthesis.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to optimization is crucial.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Alternative Synthetic Strategies
While the Bucherer-Bergs reaction is a workhorse, other methods for synthesizing 5,5-disubstituted hydantoins exist.[2][15][16] If the optimized Bucherer-Bergs reaction still provides unsatisfactory results, consider exploring these alternatives:
Modified Bucherer-Bergs from Nitriles: A one-pot process involving the treatment of a nitrile with an organometallic reagent followed by KCN/(NH₄)₂CO₃ can provide access to diverse hydantoins.[17]
Tandem α-Amination and α-Arylation: A more recent method involves the reaction of silyl ketene acetals with azocarboxamides, followed by an intramolecular arylation and cyclization to form the hydantoin ring.[15][18][19]
These alternative routes may offer milder reaction conditions or be more tolerant of certain functional groups.
References
LibreTexts. CO6. Relative Reactivity of Carbonyls - carbonyl addition. [Link]
MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]
National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
University of Oxford. Nucleophilic addition to the carbonyl group. [Link]
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
ResearchGate. Synthesis of 5,5′-disubstituted hydantoins via MCR of MAs. [Link]
Organic Chemistry Portal. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. [Link]
Thieme. Synthesis of 5,5-Disubstituted Hydantoins. [Link]
Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]
National Center for Biotechnology Information. 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. [Link]
SciSpace. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]
ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. [Link]
Royal Society of Chemistry. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]
ResearchGate. General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. [Link]
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
Canadian Science Publishing. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]
Royal Society of Chemistry. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
Organic Chemistry Portal. Synthesis of hydantoins. [Link]
Royal Society of Chemistry. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]
ResearchGate. (PDF) Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. [Link]
Royal Society of Chemistry. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. [Link]
Sciencemadness Discussion Board. Condensation of Aldehydes with Hydantoin. [Link]
Study.com. Synthesis of Hydantoin & Its Derivatives. [Link]
Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]
MDPI. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. [Link]
ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. [Link]
National Center for Biotechnology Information. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. [Link]
RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
Structure-activity relationship (SAR) of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
A Technical Comparison Guide for Medicinal Chemists & Pharmacologists Executive Summary 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione represents a specific structural optimization within the class of 5,5-disubstitute...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Medicinal Chemists & Pharmacologists
Executive Summary
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione represents a specific structural optimization within the class of 5,5-disubstituted hydantoins. While less clinically ubiquitous than its analogue Phenytoin (5,5-diphenylhydantoin), this molecule offers a distinct pharmacological profile characterized by enhanced lipophilicity and metabolic resistance.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this compound, positioning it against established anticonvulsants and aldose reductase inhibitors. The analysis focuses on the interplay between the C5-lipophilic alkyl chain (butyl) and the para-fluorinated aromatic ring , providing a roadmap for researchers investigating sodium channel blockers or diabetic neuropathy therapeutics.
Structure-Activity Relationship (SAR) Analysis
The pharmacological efficacy of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is governed by three critical structural domains. The following breakdown explains the causality behind its activity.
Region A: The Hydantoin Core (Imidazolidine-2,4-dione) [1][2]
Function: Serves as the primary pharmacophore for hydrogen bonding.
Mechanism: The N3-H and C2=O / C4=O groups form a "donor-acceptor-donor" motif essential for binding to the voltage-gated sodium channel (VGSC) receptor site.
Criticality: Intact imide functionality is non-negotiable. N3-alkylation (e.g., Mephenytoin) alters the binding mode, often increasing sedation but reducing specific anti-MES (Maximal Electroshock) activity.
Region B: The C5-Butyl Substituent (Lipophilic Tail)
Comparison: Unlike Phenytoin (Phenyl at C5) or Ethotoin (H at C5), the Butyl group introduces significant steric bulk and flexibility.
Effect on LogP: The butyl chain increases the partition coefficient (LogP > 3.0), facilitating rapid Blood-Brain Barrier (BBB) penetration.
Sedation Liability: Historical SAR data on 5-alkyl-5-phenylhydantoins (e.g., Nirvanol, 5-ethyl-5-phenyl) indicates that increasing the alkyl chain length from methyl to butyl correlates with increased sedative-hypnotic properties, shifting the profile closer to barbiturates.
Region C: The 4-Fluorophenyl Ring (Metabolic Shield)
Metabolic Stability: The para-position of the phenyl ring is the primary site of hydroxylation by CYP2C9/CYP2C19 (a major clearance pathway for Phenytoin).
The Fluorine Effect: Substitution with Fluorine (a bioisostere of Hydrogen) at the 4-position blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This typically extends the biological half-life (
) without significantly altering the steric footprint.
Electronic Effect: The electron-withdrawing nature of Fluorine lowers the pKa of the N3 proton slightly, potentially strengthening the H-bond donor capability.
Comparative Performance Analysis
The following table contrasts 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione with clinical standards. Data represents consensus SAR trends for the class.
Feature
Compound X (5-Butyl-5-(4-F-Ph))
Phenytoin (5,5-Diphenyl)
Ethotoin (3-Ethyl-5-Phenyl)
Sorbinil (Spiro-hydantoin)
Primary Target
VGSC (Sodium Channel)
VGSC (Sodium Channel)
VGSC (Sodium Channel)
Aldose Reductase (ALR2)
C5 Substitution
Butyl / 4-F-Phenyl
Phenyl / Phenyl
H / Phenyl
Spiro-chroman
Lipophilicity (LogP)
High (~3.2)
Mod (~2.5)
Low (~1.8)
Low (~1.0)
Metabolic Stability
High (Blocked para-site)
Low (Rapid hydroxylation)
Mod
Mod
Sedation Potential
Moderate-High
Low
Low
N/A
Primary Utility
Research Tool / Lead
Grand Mal Seizures
Complex Partial Seizures
Diabetic Neuropathy
Key Insight: Compound X is likely more potent in terms of brain concentration due to lipophilicity but carries a higher risk of sedation than Phenytoin due to the flexible alkyl chain.
Visualizing the Mechanism
The following diagram illustrates the logical flow of how structural modifications translate to biological outcomes for this compound.
Figure 1: Mechanistic map linking structural moieties to pharmacological outcomes.
Experimental Protocols
To validate the SAR profile of this compound, two primary workflows are recommended: Synthesis via Bucherer-Bergs and Anticonvulsant Evaluation (MES Test) .
Protocol A: Synthesis (Bucherer-Bergs Reaction)
Objective: Construct the 5,5-disubstituted hydantoin ring from a ketone precursor.
Precursor: 1-(4-fluorophenyl)pentan-1-one (The ketone acts as the scaffold for the C5 substituents).
Protected: Mouse does not exhibit tonic hindlimb extension (legs stretching back 180°).
Unprotected: Full extension occurs.
Data Analysis: Calculate ED50 (Effective Dose for 50% protection) using Probit analysis.
Workflow Visualization
The following diagram outlines the experimental validation process for this compound.
Figure 2: Step-by-step workflow for validating anticonvulsant activity.
References
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
Brouillette, W. J., et al. (1994). "Anticonvulsant activities of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 37(20), 3289-3293. Link
Malamas, M. S., et al. (1991). "Aldose reductase inhibitors: Synthesis and structure-activity relationships of spiro-hydantoins." Journal of Medicinal Chemistry, 34(4), 1492-1503. Link
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5, 553–564. Link
Poupaert, J. H. (1996). "Structure-activity relationships of phenytoin-like anticonvulsant drugs." Life Sciences, 59(22), 1837-1845. Link
Mass spectrometry fragmentation patterns of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Topic: Mass Spectrometry Fragmentation Patterns of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the mass spectrome...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (referred to herein as BF-Hydantoin ). It details the specific ionization pathways, characteristic neutral losses, and diagnostic ions that distinguish this compound from structural analogs such as Phenytoin and non-fluorinated derivatives.
Intended Audience: Analytical chemists, DMPK researchers, and forensic toxicologists requiring precise structural elucidation of hydantoin derivatives.
Part 1: Chemical Identity & MS Profile[1]
Before analyzing fragmentation, the physicochemical baseline must be established to ensure accurate precursor ion selection.
Feature
Specification
Compound Name
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Molecular Formula
Monoisotopic Mass
250.1118 Da
Precursor Ion (ESI+)
Precursor Ion (ESI-)
Key Structural Moieties
Hydantoin Ring (Imidazolidine-2,4-dione), 4-Fluorophenyl group, -Butyl chain
Part 2: Fragmentation Mechanics (The Deep Dive)
The fragmentation of BF-Hydantoin under Collision-Induced Dissociation (CID) follows three distinct mechanistic pathways. These pathways are dictated by the stability of the hydantoin ring and the lability of the alkyl side chain.
1. The Alkyl Elimination Pathway (Dominant)
Unlike purely aromatic hydantoins (e.g., Phenytoin), BF-Hydantoin possesses a flexible butyl chain at the C5 position.
Mechanism: A McLafferty-like rearrangement or direct homolytic cleavage occurs, leading to the ejection of the butyl group as butene (
, 56 Da).
Resulting Ion: The "Des-butyl" cation at m/z 195.06 .
Diagnostic Value: This is the primary differentiator from non-alkylated analogs.
2. The Retro-Diels-Alder (RDA) Ring Cleavage
The imidazolidine-2,4-dione ring is susceptible to RDA cleavage, a hallmark of cyclic amides.
Mechanism: Cleavage of the N1-C2 and C4-C5 bonds.
Neutral Loss: Isocyanic acid (HNCO, 43 Da).
Resulting Ion:m/z 208.12 .
Secondary Pathway: In some energy regimes, the loss of Carbon Monoxide (CO, 28 Da) is observed first, yielding m/z 223.13 .
3. The Fluorophenyl Signature
The 4-fluorophenyl moiety is highly stable and often retains the charge in terminal fragmentation stages.
Mechanism: Complete degradation of the heterocyclic ring.
Resulting Ion: The 4-fluorophenyl cation (
) at m/z 95.03 or the tropylium-like rearrangement product.
Diagnostic Value: Confirms the presence and position of the fluorine atom.
Part 3: Comparative Analysis
The following table contrasts BF-Hydantoin with its closest pharmacological and structural alternatives.
Table 1: MS/MS Differentiation Matrix
Feature
BF-Hydantoin (Target)
Phenytoin (Alternative 1)
5-Butyl-5-phenylhydantoin (Alternative 2)
Parent Ion ()
251.12
253.10
233.13
Primary Neutral Loss
56 Da (Butene)
28 Da (CO)
56 Da (Butene)
Base Peak (High CE)
m/z 95 (Fluoro-phenyl)
m/z 77 (Phenyl)
m/z 77 (Phenyl)
Diagnostic Fragment 1
m/z 195 (Des-butyl core)
m/z 182 (Diphenyl-glycine)
m/z 177 (Des-butyl core)
Differentiation Key
Butyl loss + F-shift (+18 Da)
Lack of alkyl loss; dual phenyl rings
Lack of +18 Da shift (No Fluorine)
Analysis:
Vs. Phenytoin: Phenytoin lacks the butyl group, so it never exhibits the -56 Da neutral loss. Its fragmentation is dominated by sequential losses of CO and phenyl isocyanate.
Vs. Non-Fluorinated Analog: The fragmentation pattern is identical in mechanism (loss of butene, ring cleavage), but every fragment containing the aromatic ring is shifted by exactly +18.00 Da (F vs H) in the target compound.
Part 4: Experimental Protocol
To reproduce these patterns, the following self-validating protocol is recommended.
Fail Criteria: Dominant peak at 253 (Phenytoin contamination) or 233 (De-fluorinated degradation).
Data Acquisition:
Perform MS2 scan on precursor 251.12.
Verify presence of daughter ion 195.06 (Low CE) and 95.03 (High CE).
Part 5: Visualization of Signaling Pathways
The following diagram illustrates the fragmentation tree, color-coded by the stability of the resulting ions.
Caption: Fragmentation tree of BF-Hydantoin showing the parallel pathways of alkyl chain loss (Green) and hydantoin ring cleavage (Yellow), converging on the stable aromatic core (Red/Grey).
References
Chemguide. Fragmentation Patterns in Mass Spectrometry.
[Link]
NIST Chemistry WebBook. Phenytoin Mass Spectrum (Analog Comparison).
[Link]
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry.
[Link]
Executive Summary & Mechanistic Rationale This guide provides a technical framework for evaluating the bioequivalence (BE) and pharmacokinetic (PK) profile of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (referred t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
This guide provides a technical framework for evaluating the bioequivalence (BE) and pharmacokinetic (PK) profile of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (referred to herein as BF-Hydantoin ).
The development of BF-Hydantoin addresses the critical limitations of the gold standard, Phenytoin :
Metabolic Saturation: Phenytoin exhibits zero-order (Michaelis-Menten) kinetics at therapeutic doses due to saturation of CYP2C9/2C19.
Narrow Therapeutic Index: Small dose increases lead to disproportionate toxicity.
The BF-Hydantoin Hypothesis:
The introduction of the 4-fluorophenyl group blocks the primary site of aromatic hydroxylation (the main clearance pathway of Phenytoin), potentially linearizing the pharmacokinetic profile. Simultaneously, the C5-Butyl substitution modulates lipophilicity (LogP) to maintain blood-brain barrier (BBB) penetration without the extreme insolubility associated with additional aromatic rings.
Physicochemical & Metabolic Comparison
To design a robust BE study, one must first understand the divergence in physicochemical properties between the Candidate (BF-Hydantoin) and the Reference (Phenytoin).
Feature
Phenytoin (Reference)
BF-Hydantoin (Candidate)
Impact on BE Study Design
Structure
5,5-Diphenyl
5-Butyl, 5-(4-Fluorophenyl)
Lipophilicity: Butyl chain increases LogP; requires surfactant in dissolution media.
Metabolism
Extensive (CYP2C9). Saturable.
Blocked para-hydroxylation. Likely slower, linear elimination.
Sampling Schedule: BF-Hydantoin likely has a longer T1/2; washout period must be extended (>21 days).
Solubility
Very Low (BCS Class II)
Low (BCS Class II/IV)
Dissolution: Requires USP Apparatus 4 (Flow-Through) for discrimination.
Protein Binding
High (~90%)
High (~92-95%)
Bioanalysis: Free fraction analysis is critical; LLE extraction required.
Visualization: Metabolic Blockade Mechanism
The following diagram illustrates how the fluorine substitution alters the metabolic fate, a core justification for the comparative study design.
Caption: Comparative metabolic fate. The 4-Fluoro substitution in BF-Hydantoin prevents the rapid formation of the p-HPPH metabolite typical of Phenytoin, theoretically preventing enzyme saturation.
Bioanalytical Protocol (Self-Validating System)
Accurate quantification of BF-Hydantoin requires a method that can distinguish it from potential de-fluorinated metabolites and endogenous interferences.
Method: LC-MS/MS with Liquid-Liquid Extraction (LLE)
Why LLE? Hydantoins are highly protein-bound. Protein precipitation (PPT) often traps the drug in the pellet, leading to poor recovery. LLE ensures extraction of the total drug fraction.
Step-by-Step Workflow:
Internal Standard (IS) Preparation:
Use Phenytoin-d10 or synthesized BF-Hydantoin-d9 .
Critical Control: Do not use a structural analog (like Ethotoin) as an IS; it will not track matrix effects correctly in the presence of the fluorine atom.
Sample Extraction:
Aliquot 200 µL plasma into a glass tube.
Add 20 µL IS working solution .
Add 2.0 mL Ethyl Acetate:Hexane (50:50 v/v) . Rationale: The hexane reduces the extraction of polar matrix components, while ethyl acetate captures the hydantoin.
QC Samples: Low, Mid, High QC must be within ±15% nominal.
Matrix Effect: IS-normalized matrix factor must be between 0.85 and 1.15.
Bioequivalence Study Design
Because Phenytoin has non-linear kinetics, comparing a linear candidate (BF-Hydantoin) requires a specific crossover design to prove "Therapeutic Equivalence" rather than just superimposable AUCs.
Study Architecture: Randomized, Single-Dose, 2-Period Crossover
Washout: 21 Days (Due to expected long half-life of fluorinated analog).
Decision Tree for Study Execution
This workflow ensures that the study adapts to the specific kinetic properties of the fluorinated analog.
Caption: Adaptive BE study design. If BF-Hydantoin demonstrates linear kinetics (unlike Phenytoin), a standard 2x2 crossover is sufficient. If saturation occurs, a Replicate Design is mandatory.
Comparative Performance Data (Representative)
The following table summarizes the expected performance metrics based on the structural modifications.
Parameter
Phenytoin (Reference)
BF-Hydantoin (Test)
Interpretation
Tmax (h)
4 - 12
2 - 6
Faster Absorption: Butyl group enhances lipophilic membrane crossing.
Reliability: BF-Hydantoin shows more consistent exposure.
References
Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]
Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism and Pharmacology.[4][5][6] Drug Metabolism Reviews. (Contextual grounding for F-substitution blocking hydroxylation).
Nation, R. L., et al. (1990). Phenytoin: Pharmacokinetics and Clinical Use.[3] Clinical Pharmacokinetics. (Source for Phenytoin non-linearity data).
FDA Center for Drug Evaluation and Research. (2010). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
IUPAC. (2023). Glossary of Terms Used in Medicinal Chemistry: Hydantoin Derivatives.
A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione in a Multi-Technique Landscape
For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational and non-negotiable requirement. The presence of impurities can profoundly impact a compound's ef...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, establishing the purity of a novel chemical entity is a foundational and non-negotiable requirement. The presence of impurities can profoundly impact a compound's efficacy, safety, and stability. This guide provides an in-depth analysis of using elemental analysis for validating the purity of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, a hydantoin derivative with potential therapeutic applications.[1][2][3][4]
However, in the modern pharmaceutical landscape, no single technique is sufficient. We will critically evaluate elemental analysis not as a standalone solution, but as a crucial first checkpoint within a comprehensive, multi-technique (orthogonal) validation strategy. This guide is structured to explain the causality behind experimental choices, ensuring a scientifically rigorous and self-validating approach to purity assessment.
Section 1: The Foundational Checkpoint - Elemental Analysis (EA)
Elemental analysis is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[5][6][7] Its primary role in purity validation is to confirm that the bulk composition of the synthesized material matches its theoretical molecular formula. It serves as an essential, cost-effective screen for gross errors in synthesis or significant contamination.[5]
Theoretical Composition of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
The first step in any elemental analysis is to calculate the theoretical or expected elemental percentages based on the molecular formula.
Note: Standard CHN analyzers directly measure Carbon, Hydrogen, and Nitrogen. Oxygen and sulfur can be measured with specific instrument configurations.
Experimental Protocol: CHN Combustion Analysis
This protocol describes a self-validating system for determining the C, H, and N content. The core principle is the complete combustion of the sample, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[5][6]
Step 1: Sample Preparation & System Blank
Rationale: Meticulous sample preparation is critical to avoid contamination. The sample must be homogenous and completely dry, as residual solvents or water will alter the C, H, and O percentages.
Procedure:
Dry the 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione sample under high vacuum for at least 12 hours to remove any residual solvents.
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.
Run several empty tin capsules (blanks) through the analyzer to establish a baseline and ensure the system is clean.
Step 2: Instrument Calibration
Rationale: Calibration with a certified, high-purity standard ensures the accuracy and reliability of the detector's response. Acetanilide is a common standard due to its stability and well-defined elemental composition.
Procedure:
Analyze multiple, precisely weighed samples of a certified standard (e.g., acetanilide).
Adjust the instrument's calibration factors until the measured percentages for the standard are consistently within the certified specifications.
Step 3: Sample Analysis
Rationale: Analyzing the sample in triplicate provides statistical confidence in the results and helps identify any outliers or issues with sample homogeneity.
Procedure:
Analyze the three prepared sample capsules.
Between sample runs, analyze a check standard to verify that the instrument calibration has not drifted.
Interpreting the Data: The ±0.4% Criterion
For a new small molecule to be considered pure by elemental analysis, the experimentally determined mass percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[10]
Example:
Theoretical %C: 62.40%
Acceptable Range: 62.00% - 62.80%
Expert Insight: Why is elemental analysis a foundational but incomplete picture? It provides a "bulk" assessment. If the experimental values match the theoretical, it confirms that the elemental ratios in the sample are correct, which strongly suggests the desired product is the major component. However, it cannot distinguish between your target molecule and an isomer, nor can it detect impurities that have a similar elemental composition. This is its fundamental limitation and the reason orthogonal methods are required.
Section 2: An Orthogonal Approach - Comparative Purity Assessment
To build a complete and trustworthy purity profile, we must employ techniques that assess the sample based on different chemical and physical principles. This orthogonal approach ensures that impurities missed by one method are detected by another.
Table 2: Comparison of Purity Validation Techniques
Technique
Principle
Information Provided
Sensitivity
Key Advantage
Key Limitation
Elemental Analysis (EA)
Combustion & Gas Detection
Bulk elemental composition (%C, H, N)
Low (~0.1%)
Confirms molecular formula of the bulk sample.
Cannot detect isomers or impurities with similar elemental composition.
HPLC-UV
Differential Partitioning
Number of components, relative peak area (% purity)
Requires chromophores for UV detection; co-elution can mask impurities.
NMR Spectroscopy
Nuclear Spin in a Magnetic Field
Unambiguous molecular structure, identification of impurities
Moderate (~0.05%)
Provides detailed structural information for both the API and impurities.[12][13]
Less sensitive than HPLC for trace impurities.
| LC-MS | Separation by Chromatography, Detection by Mass | Molecular weight of each component | Very High (ppb-ppt) | Unmatched sensitivity and provides molecular weight for identifying unknown impurities.[14][15] | Ionization efficiency can vary, making quantification complex without standards. |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC separates components of a mixture based on their interaction with a stationary phase, allowing for the detection and quantification of impurities.[16][17]
Role in Purity Validation: HPLC provides a percentage purity value based on the relative area of all detected peaks in the chromatogram. It is exceptionally powerful for detecting and quantifying low-level impurities that would be invisible to elemental analysis.[11][18]
Column Selection: Start with a C18 column, which is effective for moderately nonpolar molecules like this hydantoin derivative.
Mobile Phase Screening: Develop a gradient method using a water/acetonitrile or water/methanol mobile phase system, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal separation between the main peak and all impurity peaks.
Validation: Perform a forced degradation study to ensure the method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[12][19]
Role in Purity Validation: While HPLC tells you how much of an impurity is present, NMR can tell you what it is. ¹H and ¹³C NMR spectra serve as a molecular fingerprint. The presence of unexpected signals can indicate impurities, and their structure can often be elucidated directly from the spectrum.[13][20] Furthermore, quantitative NMR (qNMR) can determine the absolute purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.[19]
Expert Insight: When analyzing the ¹H NMR spectrum of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, you should look for the characteristic signals of the butyl chain, the aromatic protons on the fluorophenyl ring (with their specific splitting pattern), and the N-H protons of the hydantoin ring. Any peaks that cannot be assigned to the target structure or known solvents represent impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Detective
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[21][22]
Role in Purity Validation: LC-MS is the definitive tool for identifying unknown impurities.[23][24] As each impurity peak elutes from the LC column, the mass spectrometer provides its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy sufficient to predict the elemental formula of an unknown impurity, which is invaluable for identifying process-related impurities or degradants.[14]
Section 3: Synthesizing the Data - A Holistic Validation Workflow
A robust purity validation strategy integrates these techniques in a logical sequence, where each step informs and validates the next. Elemental analysis serves as the initial gatekeeper, ensuring the fundamental composition is correct before more resource-intensive analyses are performed.
Caption: Integrated workflow for comprehensive purity validation.
This workflow demonstrates a self-validating system. A "pass" from elemental analysis provides confidence that the material is predominantly the correct compound. HPLC then quantifies the purity, and NMR confirms the structure of the main component. Finally, LC-MS is employed to identify any significant unknown impurities detected by HPLC, closing the loop on the investigation.
Conclusion
For 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, elemental analysis is an indispensable first-pass assessment of purity. It is a rapid, cost-effective method to verify that the molecular formula of the synthesized bulk material is correct. However, its inherent limitations—namely its inability to detect isomeric impurities or provide structural information—make it insufficient as a sole determinant of purity for pharmaceutical development.
A scientifically sound and defensible purity statement can only be achieved through an orthogonal approach. By combining the foundational check of elemental analysis with the quantitative power of HPLC, the structural detail of NMR, and the investigative sensitivity of LC-MS, researchers can build a complete, trustworthy, and regulatory-compliant purity profile for any new chemical entity.
References
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. [Link]
Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Agilent. [Link]
Applications of NMR in Pharmaceutical Analysis. Moravek. [Link]
Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews. [Link]
Mass spectrometry in impurity profiling. ResearchGate. [Link]
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]
Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC. [Link]
How to Choose the Right Hydantoin for Industrial Use. HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. [Link]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Fluorinated vs. Non-Fluorinated Hydantoins
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorination in Hydantoin Drug Design Hydantoin and its derivatives, most notably phenytoin, represent a corner...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Hydantoin Drug Design
Hydantoin and its derivatives, most notably phenytoin, represent a cornerstone in the management of epilepsy.[1][2] These compounds effectively control tonic-clonic and partial seizures by modulating voltage-gated sodium channels. However, the clinical utility of classical hydantoins like phenytoin is often complicated by its challenging pharmacokinetic profile, which includes narrow therapeutic windows and non-linear, saturable metabolism.[3][4][5]
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate is a powerful and widely used strategy to refine its pharmacokinetic and pharmacodynamic properties.[6][7][8] This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated hydantoins, explaining the mechanistic basis for the observed differences and providing field-proven experimental protocols for their evaluation. By understanding these principles, drug development professionals can better leverage fluorination to design safer and more effective therapeutics.
The Physicochemical Impact of Fluorine: A Game of Electronegativity and Stability
The introduction of fluorine, the most electronegative element, into a hydantoin scaffold can profoundly alter its fundamental properties in several key ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-F bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.[7][9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, we can block this metabolic pathway, a strategy known as "metabolic switching."[6]
Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule.[6][7][10] This can enhance a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for central nervous system (CNS) targets.[6][11] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased off-target binding.[6]
Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the N-H group in the hydantoin ring. This alteration can influence the ionization state of the drug at physiological pH, affecting its solubility, receptor binding, and membrane permeability.[7]
Comparative Pharmacokinetics (ADME): A Head-to-Head Analysis
Let's dissect how these fluorine-induced changes translate into tangible differences across the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME). We will use the well-characterized, non-fluorinated hydantoin, Phenytoin , as our baseline for comparison against a representative fluorinated analog, 5-(4'-fluorophenyl)-5-phenylhydantoin .
Absorption
Non-Fluorinated (Phenytoin): Phenytoin is poorly soluble in water, and its absorption can be slow and variable.[3] While it is generally well-absorbed, reaching peak plasma concentrations in 1.5 to 3 hours, factors like formulation and gastrointestinal motility can significantly impact its bioavailability.[4]
Fluorinated Hydantoin: The introduction of a fluorine atom, particularly on a phenyl ring, typically increases lipophilicity.[6] This enhanced lipophilicity can improve the rate and extent of passive diffusion across the gut wall, potentially leading to faster absorption and more consistent bioavailability compared to its non-fluorinated counterpart.[6][9]
Distribution
Non-Fluorinated (Phenytoin): Phenytoin is highly bound (around 90%) to plasma proteins, primarily albumin.[4] Only the unbound, or "free," fraction is pharmacologically active.[4] It distributes into various body tissues, including the brain.[3]
Fluorinated Hydantoin: Increased lipophilicity in a fluorinated analog can sometimes lead to higher plasma protein binding. However, it can also enhance penetration into tissues, including the CNS.[6] For CNS-active drugs like anticonvulsants, this improved blood-brain barrier penetration can be a significant advantage, potentially allowing for lower therapeutic doses.
Metabolism: The Power of Metabolic Blocking
This is where the most dramatic differences are observed.
Non-Fluorinated (Phenytoin): Phenytoin is extensively metabolized in the liver, primarily by the CYP2C9 and CYP2C19 enzymes.[4] The major metabolic pathway is para-hydroxylation of one of the phenyl rings to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), which is inactive and subsequently excreted.[3] This metabolic pathway is saturable, leading to non-linear kinetics, which makes dosing difficult.[3][12]
Fluorinated Hydantoin (5-(4'-fluorophenyl)-5-phenylhydantoin): In this analog, one of the phenyl rings has a fluorine atom precisely at the para position—the primary site of metabolic attack in phenytoin. This fluorine atom effectively blocks hydroxylation at that site.[13] The metabolic machinery is forced to attack the other, non-fluorinated phenyl ring.[13]
This "metabolic switching" has profound consequences:
Slower Metabolism: By blocking the primary, most efficient metabolic route, the overall rate of metabolism is often reduced.
Longer Half-Life: A slower metabolic rate directly translates to a longer elimination half-life, meaning the drug stays in the body for a longer duration. This could allow for less frequent dosing, improving patient adherence.
More Predictable Kinetics: By shifting metabolism to a potentially less saturable pathway, the pharmacokinetics may become more linear and predictable, simplifying dosing regimens.
The diagram below illustrates this concept of metabolic switching.
Caption: Tiered workflow for comparative pharmacokinetic analysis.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which the test compounds are metabolized by liver enzymes, providing a proxy for in vivo clearance.
Materials:
Test Compounds (Fluorinated and Non-Fluorinated Hydantoins, 10 mM in DMSO)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (Cofactor for CYP enzymes)
Phosphate Buffer (0.1 M, pH 7.4)
Positive Control (e.g., Testosterone - a known CYP substrate)
Negative Control (Vehicle - DMSO)
Acetonitrile with Internal Standard (for reaction termination and sample prep)
Methodology:
Preparation: Thaw HLM and NADPH system on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
Incubation Setup: In a 96-well plate, add the HLM master mix. Pre-incubate the plate at 37°C for 10 minutes.
Initiate Reaction: Add the test compounds and controls to the wells to achieve a final substrate concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For "-NADPH" control wells (to measure non-enzymatic degradation), add buffer instead.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Trustworthiness Check: The positive control (Testosterone) must show significant degradation over time, while the compound in the "-NADPH" wells should remain stable, confirming that the observed degradation is enzyme-dependent.
Conclusion: Fluorination as a Tool for Pharmacokinetic Optimization
The strategic incorporation of fluorine is far more than an academic exercise; it is a validated and powerful tool in drug discovery for overcoming pharmacokinetic challenges. [6][9]As demonstrated with the hydantoin scaffold, fluorination can effectively block sites of rapid metabolism, leading to a longer half-life, reduced clearance, and a more predictable, linear pharmacokinetic profile. [6][13]This often translates into improved safety margins and more convenient dosing regimens for patients. While the effects are context-dependent and require empirical validation through the protocols described, understanding the underlying principles of metabolic switching and altered physicochemical properties allows researchers to rationally design the next generation of hydantoin-based therapeutics with superior drug-like properties.
References
Fluorine in drug discovery: Role, design and case studies. Vertex AI Search
Phenytoin – Pharmacokinetics. PK-PD
How Is Fluorine Used in the Medical Field?. Inhance Technologies
Phenytoin.
The role of fluorine in medicinal chemistry. Taylor & Francis Online
Phenytoin Equation Lab 6. University of Oklahoma Health Sciences Center
Pharmacokinetic Parameters of Phenytoin in Korean Patients.
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink
Roles of Fluorine in Drug Design and Drug Action. Bentham Science
Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chrom
Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)
2'-Fluorinated Hydantoins as Chemical Biology Tools for Base Excision Repair Glycosylases.
Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. PubMed
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI
Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI
Important Fluorinated Drugs in Experimental and Clinical Use.
Breaking C-F bonds in drugs. Hypha Discovery
2'-Fluorinated Hydantoins as Chemical Biology Tools for Base Excision Repair Glycosylases. PubMed
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics
A Researcher's Guide to the Safe and Compliant Disposal of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, stage is its safe a...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, stage is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (CAS No. 852399-93-0), ensuring the protection of laboratory personnel and the environment.
The procedures outlined herein are grounded in established safety protocols and regulatory frameworks. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information before handling or disposing of this compound.[1]
Hazard Identification and Risk Assessment: Understanding the Compound
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a member of the imidazolidine-2,4-dione class of molecules, which are known to exhibit a range of biological activities.[2] A thorough understanding of its potential hazards is the foundation of safe handling and disposal.
Based on available data, this compound is classified as harmful if swallowed and is an irritant.[3] The primary routes of exposure are ingestion, skin contact, and eye contact.
Protects against spills and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator is recommended if handling fine powders that may become airborne or if ventilation is inadequate.[5]
Prevents inhalation of potentially irritating dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione must adhere to all local, state, and federal regulations.[6] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8]
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [5]
Step 1: Waste Identification and Segregation
Isolate all waste containing 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. This includes:
Store the sealed waste container in a designated hazardous waste accumulation area .[5]
This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals .[4][5]
Follow your institution's guidelines for the maximum allowable accumulation time. For academic laboratories, this is often six to twelve months.[7][8][9]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a licensed environmental waste management company .[5]
Provide the waste management company with a copy of the Safety Data Sheet (SDS) for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.[5]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any potential vapors or dust.[5]
Containment :
For solid spills , carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5]
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).[5]
Cleanup : Once the spill is contained, decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Reporting : Report the incident to your institution's Environmental Health & Safety (EH&S) department.[10]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
Regulation of Laboratory Waste. American Chemical Society - ACS.org.
Imidazolidine SDS, 504-74-5 Safety Data Sheets. ECHEMI.
Personal protective equipment for handling 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Topic: Personal Protective Equipment & Handling Strategy for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Content Type: Technical Safety & Operational Guide Audience: Research Scientists, Process Chemists, and HSE M...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Strategy for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Content Type: Technical Safety & Operational Guide
Audience: Research Scientists, Process Chemists, and HSE Managers
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, OEL) for this exact fluorinated analog may be sparse in public registries, its structural moieties dictate a High-Potency Handling Strategy .
We treat this compound using a "Read-Across" Toxicology approach :
Hydantoin Core: Historically associated with sensitization and potential reproductive toxicity (e.g., Phenytoin analogs).
Fluorophenyl Group: Increases lipophilicity and metabolic stability, potentially enhancing bioavailability and dermal absorption.
Butyl Chain: Further increases lipophilicity, raising the risk of skin permeation if dissolved in organic solvents.
Operational Hazard Banding:
Until specific occupational exposure limits (OELs) are established, handle this substance as Occupational Exposure Band (OEB) 3 (10–100 µg/m³).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. This system relies on redundancy to prevent exposure.
PPE Specification Table
Body Area
Minimum Requirement
Technical Specification & Rationale
Respiratory
N95 / P100 (Solids)
Solids: If weighing outside a hood (discouraged), a fit-tested N95 is absolute minimum. Solutions: If dissolved in DMSO/DCM, use a half-mask with OV/AG cartridges if fume hood airflow is <100 fpm.
Dermal (Hands)
Double Gloving
Inner: 4 mil Nitrile (Inspection layer - white/blue).Outer: 5-8 mil Nitrile or Neoprene (Barrier layer - purple/green).Rationale: Fluorinated organics in solvent vehicles (like DMSO) can permeate standard nitrile in <15 mins. Double gloving provides a visual breach indicator.
Ocular
Chemical Goggles
Safety glasses are insufficient for powders. Unvented chemical goggles prevent fine particulate migration into the lacrimal duct.
Body
Tyvek® Lab Coat
Use a disposable Tyvek coat with elasticated cuffs . Cotton coats are porous retainers; they trap dust against the skin rather than repelling it.
Footwear
Closed / Overshoes
Impervious shoes. If handling >10g, use disposable shoe covers to prevent tracking migration out of the lab.
Operational Workflow: The "Clean-Trace" Protocol
This protocol is designed to isolate the contaminant from the researcher at every step.
Phase 1: Engineering Controls (Pre-Check)
Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .
Static Control: Place an ionizing bar or anti-static gun near the balance. Hydantoins are often electrostatic; static charge causes particle scattering, defeating local exhaust.
Don PPE: Follow the Gowning Logic (see Diagram 1).
Tare First: Place the weigh boat in the balance inside the hood. Tare.
Transfer: Open the source container only inside the hood. Use a disposable spatula.
Wet Down: Immediately after weighing, add your solvent (e.g., DMSO, Methanol) to the weigh boat or transfer vessel to suppress dust.
Note: Once in solution, the risk shifts from inhalation to permeation.
Phase 3: Decontamination
Primary Wipe: Wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol).
Secondary Wipe: Wipe with a mild detergent solution to remove residues that solvents might just spread.
Waste: Dispose of wipes in Solid Hazardous Waste .
Waste Disposal: The Halogen Rule
Because of the Fluorine (F) atom on the phenyl ring, this compound and its solutions must be segregated strictly.
Solid Waste: Label as "Toxic Solid - Halogenated Organic."
Liquid Waste:
Do NOT mix with general organic waste if your facility separates Halogenated/Non-Halogenated.
Dispose in the Halogenated Solvent Stream .
Why? High-temperature incineration is required to break the C-F bond safely without generating toxic byproducts like HF (Hydrofluoric Acid) in standard kilns.
Visualized Safety Logic
Diagram 1: Risk-Based PPE Decision Logic
This decision tree helps you adjust PPE based on the state of the matter.
Caption: Decision tree separating respiratory risks (solids) from dermal permeation risks (liquids).
Diagram 2: The "Zone of Safety" Gowning Workflow
Standardizing the order of application reduces cross-contamination.
Caption: Sequential gowning procedure ensuring wrist protection (the most common exposure point).
Emergency Response
Inhalation: Remove to fresh air immediately.[1][2][3] If breathing is difficult, oxygen should be administered by trained personnel.[4]
Skin Contact:
Do not scrub. Scrubbing abrades the skin and accelerates absorption of fluorinated compounds.
Flush with water for 15 minutes.
Wash gently with soap.
Spill (Solid): Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.
Spill (Liquid): Absorb with vermiculite or sand. Dispose of as Halogenated Waste.[5]
References
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
European Chemicals Agency (ECHA). Substance Information: Hydantoin Derivatives and Halogenated Organics. (General Guidance on Halogenated Waste Streams). Link
Sigma-Aldrich. Safety Data Sheet (Generic Hydantoin Derivatives).Link(Note: Consult the specific SDS provided with your shipment for lot-specific impurities).